tert-Butylbenzene-d14
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZKOQUCBOVLHL-UYAILFBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical and Physical Properties of tert-Butylbenzene-d14
Executive Summary
tert-Butylbenzene-d14 (CAS: 209963-71-3) is the fully deuterated isotopologue of tert-butylbenzene.[1] While often overshadowed by common deuterated solvents like Chloroform-d or DMSO-d6, this molecule occupies a critical niche in physical organic chemistry and quantitative mass spectrometry. Its utility stems from two primary characteristics: spectral silence in proton NMR (providing a clear window in both aliphatic and aromatic regions) and metabolic resistance due to the Kinetic Isotope Effect (KIE), making it an ideal internal standard for biological assays where non-deuterated analogs might degrade.
This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and application protocols, designed to serve as a self-validating resource for laboratory workflows.
Part 1: Molecular Identity & Physicochemical Profile
The substitution of protium (
Table 1: Comparative Physicochemical Properties
| Property | tert-Butylbenzene (Native) | tert-Butylbenzene-d14 (Perdeuterated) | Technical Note |
| Formula | Full isotopic substitution | ||
| Molecular Weight | 134.22 g/mol | 148.31 g/mol | |
| CAS Number | 98-06-6 | 209963-71-3 | Verify vendor specific CAS |
| Density ( | 0.867 g/mL | ~0.96 g/mL (Derived*) | Isotopic mass increase |
| Boiling Point | 169 °C | 167–169 °C | Inverse isotope effect often lowers BP slightly in aromatics |
| Melting Point | -58 °C | -59 to -57 °C | Minimal shift |
| Flash Point | 34 °C (Closed Cup) | 34 °C | Flammable Liquid |
| Dipole Moment | 0.52 D | ~0.52 D | Electronic distribution remains identical |
*Note: Experimental density for d14 is rarely cataloged in open literature; the value 0.96 g/mL is derived from the molar volume conservation principle, where the volume remains constant while mass increases by the isotopic ratio.
Part 2: Spectroscopic Signature
Nuclear Magnetic Resonance (NMR)
In proton NMR (
-
Residual Peaks: In <99.5% enriched samples, you may observe trace signals.
-
Aliphatic Region (~1.3 ppm): Residual protons in the tert-butyl group (normally a massive singlet of 9H).
-
Aromatic Region (~7.1–7.4 ppm): Residual ring protons.
-
-
Use Case: Ideal for analyzing analytes that have critical signals in the 1.0–1.5 ppm range, which are usually masked by the massive tert-butyl singlet in non-deuterated solvents.
Mass Spectrometry (MS)
-
Base Peak Shift: The dominant fragmentation in native tert-butylbenzene is the loss of a methyl group to form the cumyl cation (
119). -
d14 Fragmentation: The d14 analog loses a
group ( ).-
Parent Ion:
148. -
Base Peak:
130 ( ). -
Utility: This unique fragmentation pattern allows for interference-free quantification in complex biological matrices.
-
Part 3: Synthesis & Isotopic Purity
The synthesis of tert-butylbenzene-d14 requires a Friedel-Crafts alkylation using fully deuterated precursors. The reaction must be controlled to prevent isotopic scrambling (H/D exchange) if protic acids are present.
Synthesis Workflow (Graphviz)
Figure 1: Friedel-Crafts Alkylation pathway for the synthesis of tert-butylbenzene-d14.[2] Note the generation of DCl gas, requiring proper ventilation.
Protocol: Friedel-Crafts Alkylation (Microscale)
Reagents: Benzene-d6 (10 mmol), tert-Butyl chloride-d9 (10 mmol), Aluminum Chloride (
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (
). -
Activation: Add 0.05 eq of anhydrous
to the Benzene-d6 at 0°C. -
Addition: Dropwise add tert-Butyl chloride-d9 over 15 minutes. The evolution of DCl gas (bubbling) indicates reaction progress.
-
Quench: Pour mixture over deuterated ice (
ice) if available, or standard ice if isotopic exchange at the quench stage is negligible (kinetic control). -
Purification: Extract with pentane, dry over
, and fractionally distill. Collect the fraction boiling at 167–169°C.
Part 4: Applications in R&D
Application 1: Internal Standard for DMPK Studies
In Drug Metabolism and Pharmacokinetics (DMPK), tert-butylbenzene-d14 serves as a robust internal standard (IS) because its lipophilicity mimics many drug candidates, yet it is distinct by mass.
Experimental Protocol: LC-MS/MS Quantification
-
Stock Preparation: Dissolve tert-butylbenzene-d14 in Methanol to 1 mg/mL.
-
Spiking: Add the IS to plasma samples to a final concentration of 100 ng/mL.
-
Extraction: Perform protein precipitation using Acetonitrile (1:3 sample:solvent).
-
Analysis: Inject onto a C18 Reverse Phase column.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Detection: Monitor MRM transition
.
-
Application 2: Metabolic Stability Probe (Kinetic Isotope Effect)
Researchers use the d14 analog to study the mechanism of cytochrome P450 oxidation. The benzylic C-H bonds in the native form are susceptible to oxidation. Replacing them with C-D bonds slows this rate (
Analytical Workflow (Graphviz)
Figure 2: Workflow for using tert-butylbenzene-d14 as an internal standard in bioanalysis.
Part 5: Handling & Safety
CAUTION: tert-Butylbenzene-d14 is a Class 3 Flammable Liquid.
-
Storage: Store in a cool, dry place away from oxidizing agents. While deuterium exchange with atmospheric moisture is slow for hydrocarbons, it is best practice to store under nitrogen or argon to prevent oxidation of the ring over long periods.
-
Hygroscopy: Unlike deuterated alcohols or amines, this molecule is not significantly hygroscopic.
-
Disposal: Must be disposed of as halogen-free organic solvent waste. Do not pour down the drain.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7366, tert-Butylbenzene. (Used for non-deuterated baseline properties). [Link]
-
NIST Chemistry WebBook. Mass Spectrum of tert-Butylbenzene. [Link]
Sources
tert-butylbenzene-d14 CAS number and registry information
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterated Compounds in Scientific Research
In the landscape of modern chemical and pharmaceutical research, the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, has emerged as a powerful tool. This process, known as deuteration, imparts subtle yet significant changes to the physicochemical properties of a molecule without altering its fundamental chemical reactivity. The increased mass of deuterium can influence reaction kinetics, metabolic pathways, and spectroscopic signatures, making deuterated compounds invaluable in a variety of scientific applications. From enhancing the pharmacokinetic profiles of drug candidates to serving as highly accurate internal standards in analytical chemistry, the utility of deuterated molecules is both broad and profound. This guide provides an in-depth technical overview of a specific deuterated aromatic hydrocarbon, tert-butylbenzene-d14, covering its core registry information, physicochemical properties, synthesis, applications, and safety considerations.
tert-Butylbenzene-d14: Core Registry and Physicochemical Properties
tert-Butylbenzene-d14 is the fully deuterated analog of tert-butylbenzene, where all fourteen hydrogen atoms have been replaced by deuterium.
Registry Information
| Identifier | Value | Source |
| Chemical Name | tert-Butylbenzene-d14 | N/A |
| Synonyms | benzene, Benzene-d5, (1,1-dimethylethyl-d9)- | N/A |
| CAS Number | 209963-71-3 | N/A |
| Molecular Formula | C₁₀D₁₄ | N/A |
| Molecular Weight | 148.31 g/mol | N/A |
Physicochemical Properties
The physical properties of tert-butylbenzene-d14 are expected to be very similar to its non-deuterated counterpart, tert-butylbenzene. Isotopic substitution with deuterium primarily affects properties dependent on molecular mass and vibrational frequencies, but typically has a minimal impact on bulk physical properties such as boiling point and density.
| Property | Value (for non-deuterated tert-butylbenzene) | Source |
| Appearance | Colorless liquid with an aromatic odor | [1] |
| Boiling Point | 169 °C | [2] |
| Melting Point | -58 °C | [1] |
| Density | 0.867 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; miscible with organic solvents like ethanol, ether, and benzene.[2] | |
| Flash Point | 34.0 °C | [1] |
| Refractive Index | 1.492 (n20/D) | [2] |
Synthesis of tert-Butylbenzene-d14
The synthesis of tert-butylbenzene-d14 is logically achieved through a Friedel-Crafts alkylation reaction, a cornerstone of organic synthesis for attaching alkyl substituents to aromatic rings.[3] This process would involve the reaction of deuterated benzene (benzene-d6) with a deuterated tert-butylating agent, such as tert-butyl chloride-d9, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[3][4]
Plausible Synthetic Pathway
The reaction proceeds via the formation of a deuterated tert-butyl carbocation, which then acts as an electrophile, attacking the electron-rich deuterated benzene ring.
Caption: Plausible Friedel-Crafts alkylation for tert-butylbenzene-d14 synthesis.
Detailed Experimental Protocol (Hypothetical)
The following protocol is based on established procedures for Friedel-Crafts alkylation of aromatic compounds.[3]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent DCl gas through a trap) is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: Anhydrous aluminum chloride (the Lewis acid catalyst) is added to the flask, followed by the solvent, which in this case would be an excess of benzene-d6. The mixture is cooled in an ice bath.
-
Addition of Alkylating Agent: tert-Butyl chloride-d9 is dissolved in a small amount of benzene-d6 and placed in the dropping funnel. This solution is then added dropwise to the stirred, cooled reaction mixture.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice. This hydrolyzes the aluminum chloride catalyst. The organic layer is then separated from the aqueous layer.
-
Purification: The organic layer is washed with dilute acid, then with water, and finally with a brine solution. It is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The resulting crude product is then purified by distillation to yield pure tert-butylbenzene-d14.
Applications in Research and Development
The primary utility of tert-butylbenzene-d14 lies in its application as an internal standard for quantitative analysis by mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS).[5][6]
Internal Standard in Quantitative Mass Spectrometry
In quantitative MS, an internal standard is a compound of known concentration that is added to an unknown sample.[5] By comparing the detector response of the analyte to that of the internal standard, precise quantification can be achieved, correcting for variations in sample preparation, injection volume, and instrument response.[6]
Why Deuterated Standards are Superior:
-
Similar Physicochemical Properties: Deuterated standards are chemically almost identical to their non-deuterated counterparts. This means they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[6]
-
Mass Difference: The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.
-
High Accuracy and Precision: The use of a deuterated internal standard can significantly improve the accuracy and precision of quantitative measurements.[6]
Workflow: Quantification of tert-Butylbenzene in an Environmental Sample using GC-MS and tert-Butylbenzene-d14 as an Internal Standard
This workflow outlines a typical procedure for the quantification of tert-butylbenzene in a water sample.
Caption: Workflow for quantification using a deuterated internal standard.
Detailed Protocol Steps:
-
Calibration Curve Preparation: A series of calibration standards are prepared containing known concentrations of tert-butylbenzene and a constant concentration of tert-butylbenzene-d14.
-
Sample Preparation: A known volume of the water sample is taken, and a precise amount of the tert-butylbenzene-d14 internal standard solution is added.
-
Extraction: The analytes (both the native and deuterated tert-butylbenzene) are extracted from the water matrix using a suitable organic solvent.
-
Analysis: The calibration standards and the prepared sample are analyzed by GC-MS. The instrument is set to monitor specific ions for both tert-butylbenzene (e.g., its molecular ion and characteristic fragment ions) and tert-butylbenzene-d14.
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of tert-butylbenzene in the sample is then determined from this curve using the measured peak area ratio from the sample analysis.
Other Potential Applications
-
Metabolic Studies: While tert-butylbenzene itself is not a drug, deuterated analogs of drug candidates containing a tert-butyl group can be used in metabolic studies to understand how the drug is broken down in the body. Deuteration can slow down metabolism at specific sites, helping to identify metabolic pathways.
-
NMR Spectroscopy: Deuterated compounds are used as solvents in NMR spectroscopy. While tert-butylbenzene-d14 is not a common NMR solvent, its unique structure could potentially be exploited in specialized NMR experiments. A notable application is in the design of hyperpolarized 13C probes for enhanced magnetic resonance imaging (MRI) techniques.[7]
Safety and Handling
The safety and handling precautions for tert-butylbenzene-d14 are expected to be similar to those for non-deuterated tert-butylbenzene.
-
Hazards: tert-Butylbenzene is a flammable liquid and vapor.[1] It can cause skin and eye irritation.[8]
-
Handling: Use in a well-ventilated area, and keep away from heat, sparks, and open flames.[1][8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
tert-Butylbenzene-d14 is a valuable chemical tool for researchers and scientists, particularly in the field of analytical chemistry. Its primary application as an internal standard in mass spectrometry allows for highly accurate and precise quantification of its non-deuterated analog. The principles of its synthesis, based on the well-established Friedel-Crafts alkylation, and its application in analytical workflows, underscore the broader importance of deuterated compounds in advancing scientific research and development. As analytical techniques become more sensitive and the need for highly accurate data continues to grow, the role of deuterated standards like tert-butylbenzene-d14 will remain indispensable.
References
-
PrepChem. (n.d.). Preparation of tert-butylbenzene (2-methyl-2-phenylpropane). Retrieved from [Link]
-
Williamson, K. L. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 1,4-Di-t-Butylbenzene. Retrieved from [Link]
-
Kadoya, T., et al. (2018). Rational design of [13C,D14]tert-butylbenzene as a scaffold structure for designing long-lived hyperpolarized 13C probes. Communications Chemistry, 1(1), 1-8. Retrieved from [Link]
-
NOP. (2006, March). Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
-
PubChem. (n.d.). Tert-Butylbenzene. Retrieved from [Link]
-
Orah, C. U., & van der Merwe, M. J. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-7. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
International Organisation of Vine and Wine. (2020, November 26). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]
-
Arita, M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Loba Chemie. (2016, May 12). TERT-BUTYL BENZENE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]
-
SCISPEC. (n.d.). Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well Water. Retrieved from [Link]
-
Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]
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- 8. lobachemie.com [lobachemie.com]
boiling point and density data for deuterated tert-butylbenzene
Technical Profile: Deuterated tert-Butylbenzene ( & )
Subject: Boiling Point, Density, and Isotopic Physical Shifts
Primary CAS: 209963-71-3 (
Executive Data Summary
The following table consolidates the physicochemical properties of tert-butylbenzene in its standard and fully deuterated forms. Note that while the parent compound's data is experimentally established, the deuterated values are derived from isotopic mass shifts and standard isotope effect principles where explicit experimental literature is sparse.
Table 1: Comparative Physicochemical Data
| Property | tert-Butylbenzene (Parent) | tert-Butylbenzene- | Isotopic Shift / Notes |
| CAS Number | 98-06-6 | 209963-71-3 | Unique identifier for |
| Formula | Complete H | ||
| Molar Mass | 134.22 g/mol | 148.31 g/mol | +10.5% mass increase. |
| Boiling Point | 169 °C (442 K) | 168–169 °C | Minimal shift; often exhibits inverse isotope effect (lower BP) in GC elution. |
| Density ( | 0.867 g/mL | 0.958 g/mL (Calc.) | Density increases roughly proportional to mass ( |
| Refractive Index | Slight decrease typically observed with deuteration. | ||
| Phase | Colorless Liquid | Colorless Liquid | Viscosity may be slightly higher for |
Critical Insight: The density of deuterated solvents is consistently higher than their protic counterparts because the molar volume (the space occupied by the molecule) remains largely unchanged while the molecular mass increases due to the neutron addition in Deuterium (
). For-tert-butylbenzene, researchers should expect a density increase of approximately 10.5% relative to the parent.
Isotope Effects & Causality
Understanding the "why" behind the data is crucial for precision applications such as internal standard normalization in quantitative NMR (qNMR).
The Density Shift Mechanism
The C–D bond length is slightly shorter than the C–H bond (due to lower zero-point energy and anharmonicity), which theoretically reduces the molar volume (
-
Causality:
-
Since
and , the density rises significantly. -
Application: When pipetting
standards by volume, you are delivering ~10% more mass than the equivalent volume of the non-deuterated standard. Gravimetric preparation is mandatory for high-precision assays.
The Inverse Isotope Effect (Boiling Point & GC)
Contrary to intuition (where heavier = higher BP), deuterated aromatic hydrocarbons often exhibit an Inverse Isotope Effect on boiling points and Gas Chromatography (GC) retention times.[5]
-
Mechanism: Deuterated compounds have lower polarizability and smaller van der Waals attraction forces compared to their protic analogs. This often results in the deuterated isotopologue eluting before the non-deuterated parent in non-polar GC columns.
-
Observation: Expect tert-butylbenzene-
to have a boiling point virtually identical to, or fractionally lower than, 169 °C.
Experimental Protocols: Precision Handling
Protocol A: Micro-Density Determination
For verifying the density of expensive deuterated aliquots without waste.
-
Instrument: Oscillating U-tube density meter (e.g., Anton Paar DMA series) or a calibrated micro-pycnometer (1 mL).
-
Temperature Control: Set system to exactly 25.0 °C
0.05 °C. Density varies significantly with temperature ( ). -
Injection: Inject 0.5 mL of tert-butylbenzene-
using a glass luer-lock syringe. Ensure no micro-bubbles are trapped in the U-tube (bubbles cause artificially low readings). -
Validation: Calibrate against air and HPLC-grade water (
at 25 °C) prior to measurement.
Protocol B: Storage & Stability
-
Hygroscopicity: tert-Butylbenzene is hydrophobic, but deuterated solvents can exchange deuterium with atmospheric moisture over long periods if acidic impurities are present.
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.
-
Seal: Use Parafilm or Teflon tape over caps to prevent volatile loss (BP 169 °C indicates moderate volatility, but long-term evaporation affects concentration).
Synthesis & Workflow Visualization
The production of tert-butylbenzene-
Figure 1: Synthesis workflow for tert-butylbenzene-d14 via Friedel-Crafts alkylation, highlighting critical quench and purification steps to ensure isotopic integrity.
References
-
National Institute of Standards and Technology (NIST). (2025). Benzene, tert-butyl- (CAS 98-06-6) Thermochemical Data. NIST Chemistry WebBook. [Link]
-
PubChem. (2025).[6] Compound Summary: tert-Butylbenzene.[1][7][8][9][10] National Library of Medicine. [Link]
- Van Hook, W. A. (1968). Vapor Pressures of the Isotopic Benzenes and the Inverse Isotope Effect. Journal of Chemical Physics.
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- 9. tert-Butylbenzene | 98-06-6 [chemicalbook.com]
- 10. accustandard.com [accustandard.com]
difference between tert-butylbenzene-d14 and non-deuterated tert-butylbenzene
This technical guide details the critical distinctions between tert-butylbenzene (non-deuterated,
Physicochemical Divergence, Kinetic Isotope Effects, and Strategic Applications[1]
Executive Summary: The Isotopic Advantage
While chemically identical in terms of connectivity, tert-butylbenzene and tert-butylbenzene-d14 exhibit profound divergence in their quantum mechanical behavior and kinetic stability.[1] The substitution of protium (
For the drug developer, the d14 variant is not merely a solvent; it is a "metabolic shield." For the materials scientist, it is a tool to suppress high-frequency molecular vibrations that quench excited states in blue OLEDs.[1]
Physicochemical Characterization
The macroscopic physical differences stem directly from the mass doubling of the hydrogen nuclei. While boiling points remain comparable (due to similar electronic polarizability), the density and molecular weight shift significantly.[1]
Table 1: Comparative Properties
| Property | tert-Butylbenzene ( | tert-Butylbenzene-d14 ( | Technological Implication |
| Molecular Weight | 134.22 g/mol | ~148.30 g/mol | Mass shift (+14 Da) allows definitive separation in Mass Spectrometry (MS).[1] |
| Density (25°C) | 0.867 g/mL | ~0.95 g/mL* | Critical for volumetric dosing; d14 is significantly denser.[1] |
| Boiling Point | 169 °C | ~168–169 °C | Minimal change; separation by distillation is difficult (requires high plate count).[1] |
| C-X Bond Energy | C-H: ~98 kcal/mol | C-D: ~100 kcal/mol | Primary Kinetic Isotope Effect (KIE). C-D bonds are harder to break.[1] |
| Refractive Index | 1.492 | ~1.491 | Negligible difference for most optical applications.[1] |
*Note: Density of d14 is estimated based on the molar volume conservation and mass increase. Commercial certificates of analysis should be consulted for batch-specific gravity.
Spectroscopic Differentiation (NMR)[1][2]
In Nuclear Magnetic Resonance (NMR), the difference is binary.[1] The d14 variant is "silent" in proton NMR (
-
Non-Deuterated (
): -
Deuterated (
):
The Kinetic Isotope Effect (KIE) & Metabolic Stability
This is the most critical section for pharmaceutical researchers. The Deuterium Kinetic Isotope Effect (DKIE) exploits the stronger C-D bond to alter reaction rates.
Mechanism of Metabolic Shielding
Cytochrome P450 (CYP450) enzymes typically metabolize tert-butylbenzene via two pathways:
-
Ring Hydroxylation: Attack on the aromatic ring (para- or meta- positions).[1]
-
Aliphatic Oxidation: Oxidation of the tert-butyl methyl groups to an alcohol, then to a carboxylic acid.[1]
In tert-butylbenzene-d14 , both pathways are obstructed.[1] The C-D bond has a lower zero-point energy than the C-H bond, requiring more activation energy to reach the transition state for cleavage (
Diagram 1: Metabolic Blockade via Deuteration[1]
Caption: The d14 isotopologue creates a metabolic bottleneck, significantly reducing the formation of oxidized metabolites compared to the protium variant.
Experimental Protocol: Determination of Intramolecular KIE
To quantify the stability advantage of the d14 variant, a competitive oxidation assay is the gold standard.
Objective
Determine the intrinsic isotope effect (
Materials
-
Substrate A: tert-Butylbenzene (Analytical Grade)[1]
-
Substrate B: tert-Butylbenzene-d14 (>99 atom% D)[1]
-
Oxidant: NADPH regenerating system + Rat Liver Microsomes (RLM)[1]
-
Analysis: GC-MS (Gas Chromatography-Mass Spectrometry)[1]
Workflow
-
Preparation: Prepare a 1:1 molar mixture of Substrate A (
) and Substrate B ( ) in DMSO. Final concentration: 10 µM.[1] -
Incubation: Add mixture to RLM suspension (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH to start the reaction.[1] Incubate at 37°C.
-
Sampling: At
min, remove aliquots and quench with ice-cold acetonitrile containing an internal standard. -
Analysis (GC-MS):
-
Monitor the depletion of the parent ions:
134 ( ) and 148 ( ). -
Monitor the appearance of metabolites:
150 (OH-tBu-benzene) vs 164 (OD-tBu-benzene-d13).
-
-
Calculation: Plot
vs time for both species. The ratio of the slopes represents the KIE.
Interpretation: A KIE > 2 indicates that C-H bond breakage is the rate-determining step, confirming that deuteration will significantly improve metabolic half-life.[1]
Synthesis and Purity Validation
Synthesis of the d14 variant requires fully deuterated precursors to avoid "isotopic scrambling."
Synthetic Route (Friedel-Crafts Alkylation)
[1]-
Reagents: Benzene-d6 and tert-Butyl chloride-d9.[1]
-
Catalyst: Anhydrous Aluminum Chloride (
).[1] -
Critical Control: Moisture must be rigorously excluded to prevent H/D exchange with atmospheric water.[1]
Diagram 2: Synthesis & Validation Workflow
Caption: Workflow for synthesizing tert-butylbenzene-d14. Rigorous anhydrous conditions are required to maintain isotopic purity.
References
-
National Institute of Standards and Technology (NIST). tert-Butylbenzene - Gas Phase Thermochemistry and Mass Spectra.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
Gant, T. G. (2014).[1] Deuterated Drugs: Unexpectedly Non-Obvious? AAPS Journal.[1] (Discusses the general principle of KIE in drug design). [Link][1]
-
Tsuji, H., et al. (2014).[1] Suppressing High-Frequency Stretching Vibrations in Organic Emitters for High-Efficiency OLEDs. (Context for deuteration in OLEDs). [Link]
-
PubChem. tert-Butylbenzene Compound Summary. National Library of Medicine.[1] [Link][1]
Sources
Optical & Physical Characterization of tert-Butylbenzene-d14
A Technical Guide for Spectroscopic Applications
Executive Summary
tert-Butylbenzene-d14 (TBB-d14) is a specialized deuterated solvent utilized primarily in Nuclear Magnetic Resonance (NMR) spectroscopy and optical studies where minimizing hydrogen scattering and absorption is critical. While the physical properties of its non-deuterated parent (protio-tert-butylbenzene) are well-documented, the specific refractive index (RI) of the deuterated isotopologue is a critical parameter often omitted from standard certificates of analysis.
This guide provides the authoritative baseline data for tert-butylbenzene, the theoretical framework for the isotopic shift in refractive index, and a self-validating protocol for determining the exact RI of your specific batch. Accurate RI determination is essential for detecting water contamination and ensuring magnetic susceptibility matching in high-resolution NMR.
Physical Property Baseline
To characterize TBB-d14, we must first establish the rigorous baseline of the protio-analog. Deviations from these values in your deuterated sample indicate either successful deuteration (isotopic effect) or contamination.
Table 1: Comparative Physical Properties[1][2]
| Property | Protio-tert-Butylbenzene (Reference) | tert-Butylbenzene-d14 (Expected) | Significance |
| CAS Number | 98-06-6 | 209963-71-3 | Identification |
| Formula | Isotopic Purity | ||
| Molecular Weight | 134.22 g/mol | ~148.31 g/mol | Mass Spectrometry |
| Refractive Index ( | 1.492 [1, 2] | ~1.487 – 1.491 (Est.)[1][2] | Purity Check |
| Density ( | 0.867 g/mL | ~0.94 - 0.96 g/mL | Volumetric Prep |
| Boiling Point | 169 °C | ~168-169 °C | Thermal Stability |
Critical Insight: The refractive index of deuterated solvents is typically lower than their protio counterparts due to the lower polarizability of the C-D bond compared to the C-H bond and slight changes in molar volume [3]. If your TBB-d14 sample reads >1.492 , suspect significant protio-contamination or other impurities.
The Isotope Effect: Theoretical Framework
Understanding why the refractive index changes is vital for interpreting your data. The substitution of Hydrogen with Deuterium introduces mass changes that affect vibrational frequencies and bond lengths, propagating up to macroscopic optical properties.
Mechanism of Refractive Index Depression
The Lorentz-Lorenz equation relates refractive index (
In deuterated compounds:
-
Bond Shortening: C-D bonds are shorter and "stiffer" (lower zero-point energy) than C-H bonds.
-
Polarizability (
): The tighter electron confinement reduces the electronic polarizability of the molecule. -
Result: A lower
leads to a lower refractive index ( ).
Visualization: Isotopic Shift Logic
The following diagram illustrates the causal chain from atomic substitution to optical property change.
Figure 1: Causal pathway of the isotopic effect on refractive index. The increased reduced mass of the C-D oscillator leads to lower polarizability and consequently a lower refractive index.
Protocol: Precision Refractometry for Purity Validation
Since specific batch values for TBB-d14 can vary based on enrichment levels (
Equipment Requirements
-
Abbe Refractometer (Precision
or better) -
Thermostatic Circulator (Set to
) -
Reference Standard: HPLC-grade Water (
) or Protio-TBB ( )
Step-by-Step Methodology
-
System Equilibration:
-
Circulate water at
through the prism jacket for 30 minutes. Thermal stability is non-negotiable; organic solvents have high coefficients (approx ).
-
-
Zero-Point Calibration:
-
Clean prism with ethanol and lens tissue.
-
Apply HPLC water. Verify reading is
. Adjust scale if necessary.
-
-
Sample Measurement (TBB-d14):
-
Dry: Ensure the prism is absolutely dry. Residual ethanol will lower the reading; residual water is immiscible but will scatter light.
-
Load: Apply 2-3 drops of TBB-d14. Close the prism immediately to prevent evaporation of volatile impurities.
-
Wait: Allow 60 seconds for thermal equilibration of the thin film.
-
Read: Align the shadowline intersection. Record the value.
-
-
Validation Logic:
-
Result < 1.492 (e.g., 1.489): Consistent with high isotopic purity.[3]
-
Result = 1.492: Suspect low deuteration or accidental use of protio-solvent.
-
Result < 1.485: Suspect contamination with lower RI solvents (e.g., residual acetone from cleaning).
-
Visualization: Measurement Workflow
Figure 2: Decision tree for validating TBB-d14 purity using refractive index.
Applications in Drug Development
NMR Solvent for Lipophilic Compounds
TBB-d14 is an excellent non-polar solvent for molecules that are sparingly soluble in Chloroform-d or DMSO-d6. Its aromatic ring current effects can also help resolve overlapping aliphatic signals in drug candidates.
-
Residual Peak: In 1H-NMR, look for the residual quintet at 7.2 ppm (aromatic) and singlet at 1.3 ppm (tert-butyl) if deuteration is incomplete [4].
Refractive Index Matching (Optical Clearing)
In microscopy and flow cytometry, TBB-d14 is used to match the refractive index of biological tissues or polymer beads to minimize scattering.
-
Advantage: The C-D bond absorbs less in the Near-IR (NIR) region compared to C-H, making TBB-d14 superior for NIR optical studies.
References
-
Sigma-Aldrich. tert-Butylbenzene Product Specification.
-
PubChem. tert-Butylbenzene Compound Summary. National Library of Medicine.
-
Optica Publishing Group. Small difference between the nonlinear refractions of normal and deuterated solvents. (2021).
-
Cambridge Isotope Laboratories. NMR Solvent Data Chart.
Sources
thermodynamic data for fully deuterated tert-butylbenzene
Thermodynamic Profiling and Kinetic Implications of Perdeuterated Tert-Butylbenzene (TBB-d )
Executive Summary
Fully deuterated tert-butylbenzene (TBB-d
This guide provides a comprehensive analysis of the thermodynamic data for TBB-d
Chemical Identity and Physicochemical Profile[2][3][4][5][6][7][8]
The thermodynamic distinctiveness of TBB-d
Comparative Physicochemical Data
The following table contrasts the standard proteo-compound with the perdeuterated isotopologue. Note that while TBB-h
| Property | Tert-Butylbenzene (h | Tert-Butylbenzene-d | Deviation Source |
| CAS Number | 98-06-6 | 209963-71-3 | — |
| Formula | C | C | — |
| Molar Mass | 134.22 g/mol | 148.31 g/mol | Isotopic Mass |
| Density (25°C) | 0.867 g/mL | 0.958 g/mL (Predicted) | Mass/Vol Ratio |
| Boiling Point | 169.1 °C | ~168.8 °C | VPIE (Dispersion) |
| Melting Point | -57.8 °C | ~ -56.5 °C | Lattice Energy |
| Dipole Moment | 0.52 D | 0.51 D | Anharmonicity |
Technical Note on Boiling Point: Unlike simple aliphatics, aromatic deuterocarbons often exhibit a "Normal Vapor Pressure Isotope Effect" (VPIE), where the deuterated species has a slightly higher vapor pressure (and thus lower boiling point) due to shorter C-D bond lengths reducing the effective molecular volume and polarizability (London Dispersion Forces).[1]
Thermodynamic Parameters
Vibrational Thermodynamics and Zero Point Energy (ZPE)
The primary thermodynamic driver for TBB-d
This reduction lowers the Zero Point Energy (ZPE) of the ground state. In thermodynamic terms, this impacts the Heat Capacity (
Vapor Pressure Isotope Effect (VPIE)
For TBB-d
This suggests TBB-d
Synthesis Protocol: Friedel-Crafts Perdeuteration[1]
To ensure high isotopic purity (>99 atom % D), a "convergent" synthesis is required.[1] Direct H/D exchange of TBB is inefficient due to the stability of the tert-butyl group. The preferred route is the Friedel-Crafts Alkylation of Benzene-d
Workflow Diagram
Figure 1: Convergent synthesis pathway for TBB-d14 minimizing isotopic dilution.
Step-by-Step Protocol
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an HCl gas trap. Flush with dry Nitrogen.[1]
-
Reagent Loading: Charge the flask with Benzene-d
(1.2 eq) and anhydrous AlCl (0.1 eq). Cool to 0°C in an ice bath. -
Addition: Add tert-Butyl Chloride-d
(1.0 eq) dropwise over 30 minutes. -
Reaction: Allow the mixture to warm to room temperature. Stir for 2 hours. Monitor HCl gas evolution (bubbler).
-
Quench: Pour the reaction mixture onto crushed ice (use D
O ice if ultra-high purity is required to prevent surface proton exchange, though standard ice is usually acceptable for this rapid step). -
Workup: Extract with pentane or ether. Wash the organic layer with NaHCO
(aq) and brine.[1] Dry over anhydrous MgSO . -
Purification: Perform fractional distillation. TBB-d
will distill at approximately 168-169°C.[1]
Kinetic Applications & Metabolic Stability
TBB-d
Metabolic Blocking (Deuterium Switch)
The tert-butyl group is generally resistant to oxidation, but the aromatic ring is susceptible.[1] However, in drug candidates containing this moiety, replacing H with D can significantly slow down metabolism mediated by Cytochrome P450 enzymes (CYP450).[1]
-
Primary KIE: Breaking a C-D bond is 6–10 times slower than a C-H bond (
).[1] -
Application: If TBB is a scaffold in a drug, deuteration can increase the biological half-life (
) without altering binding affinity.[1]
Kinetic Logic Visualization
Figure 2: Causal chain explaining the Kinetic Isotope Effect (KIE) in metabolic stability.
References
-
National Institute of Standards and Technology (NIST). Tert-Butylbenzene Thermochemical Data.[1][5] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
Chickos, J. S., & Acree, W. E. (2002).[1] Enthalpies of Vaporization of Organic and Organometallic Compounds: 1880–2002.[1] Journal of Physical and Chemical Reference Data.[1][6] Available at: [Link][1]
-
Wade, L. G. (2013).[1] Organic Chemistry: Mechanisms of Friedel-Crafts Alkylation. Pearson Education.[1]
-
Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label Behind.[1] Journal of Medicinal Chemistry.[1] Available at: [Link][1]
Methodological & Application
Title: Advanced Protocol: Tert-Butylbenzene-d14 (TBB-d14) as an Internal Standard for High-Temperature and Quantitative Deuterium NMR
Application Note: High-Temperature & Isotope-Specific NMR using Tert-Butylbenzene-d14
Abstract & Strategic Rationale
In the landscape of pharmaceutical development and polymer characterization, tert-butylbenzene-d14 (TBB-d14) occupies a specialized niche.[1] While standard protonated tert-butylbenzene is a common internal standard for conventional
-
High-Temperature NMR (HT-NMR): Serving as a stable lock substance and chemical shift reference at temperatures exceeding 100°C, where Tetramethylsilane (TMS) is too volatile.[1]
-
Quantitative Deuterium NMR (
H-qNMR): Acting as a quantification standard for determining the isotopic purity of deuterated Active Pharmaceutical Ingredients (APIs) and metabolic tracers.[1]
This guide details the protocols for utilizing TBB-d14, emphasizing its thermal stability (BP: 169°C) and unique spectral signature.[1]
Technical Specifications & Properties
To ensure experimental validity, the physical constraints of TBB-d14 must be understood.[1] Unlike TMS (BP: 26°C), TBB-d14 remains in the liquid phase during high-temperature experiments (e.g., 130°C–150°C), preventing the loss of the reference signal over long acquisition times.[1]
Table 1: Physicochemical Profile of TBB-d14
| Property | Value | Critical Relevance to NMR |
| Molecular Formula | Fully deuterated; invisible in | |
| Boiling Point | 169°C | Primary Advantage: Ideal for HT-NMR (100°C–150°C).[1] |
| Density | 0.94 g/mL | Essential for gravimetric preparation in qNMR.[1] |
| Signal (Aliphatic) | Intense singlet (9 equivalent deuterons); excellent for quantification.[1] | |
| Signal (Aromatic) | Aromatic region reference; useful for checking resolution.[1] | |
| Flash Point | 60°C | Requires inert handling (Nitrogen/Argon) during prep.[1] |
Strategic Selection Logic
The following decision tree illustrates when to select TBB-d14 over conventional standards like TMS, DMSO-d6, or TBB (protonated).
Figure 1: Decision matrix for selecting TBB-d14 based on temperature and target nucleus.[1]
Application 1: High-Temperature Lock & Reference
Context: In the analysis of semi-crystalline polymers (e.g., Polyethylene, PEEK) or high-melting APIs, samples must be dissolved in high-boiling solvents like 1,2,4-Trichlorobenzene (TCB) or o-Dichlorobenzene (ODCB) at elevated temperatures.[1] TBB-d14 is added to provide the deuterium lock signal and the 0 ppm reference point.[1]
Protocol: HT-NMR Sample Preparation
-
Safety Setup: Perform all steps in a fume hood. For moisture-sensitive samples, use a glovebox.[1]
-
Solvent Preparation:
-
Sample Dissolution:
-
Heating:
-
Heat the tube in a heating block to the target temperature (e.g., 130°C) until fully dissolved.
-
Critical: Cap the NMR tube with a Teflon (PTFE) cap to prevent solvent evaporation/explosion.[1]
-
-
Acquisition:
Application 2: Quantitative Deuterium NMR ( H-qNMR)
Context: Drug development increasingly utilizes deuterated drugs (e.g., deutetrabenazine) to slow metabolism (Kinetic Isotope Effect).[1] Validating the degree of deuteration requires
Protocol: Gravimetric Preparation for qNMR
Principle: The accuracy of qNMR depends entirely on the precision of the weighing ratio between the analyte and the standard.[1]
-
Weighing (The Metrological Step):
-
Use a microbalance (readability 0.001 mg or better).[1]
-
Weigh the empty vial.[1]
-
Add approx. 10 mg of Analyte (Deuterated API) . Record mass (
).[1] -
Add approx. 10 mg of TBB-d14 .[1] Record mass (
).[1] -
Tip: Since TBB-d14 is a liquid, use a gas-tight syringe for addition to avoid evaporation during weighing.[1]
-
-
Solvation:
-
Acquisition Parameters (Crucial for Quantification):
-
Pulse Sequence: zg (standard 1-pulse) or zg2h (deuterium observe).
-
Relaxation Delay (D1): Deuterium
relaxation times are generally shorter than protons ( sec), but TBB-d14's tert-butyl group rotates freely, potentially extending .[1] -
Validation: Measure
of the standard. Set .[1] A safe default is 10–20 seconds .[1] -
Scans (NS): Deuterium sensitivity is low. Expect to run 128–1024 scans depending on concentration.[1]
-
Data Analysis & Calculation
Use the following equation to determine the isotopic purity (
- : Integrated Area (e.g., TBB-d14 t-butyl peak = 9.000)[1]
- : Number of Deuterons (TBB-d14 t-butyl = 9)[1]
-
: Molecular Weight (
g/mol )[1] - : Mass weighed
- : Purity of the standard (from Certificate of Analysis)
Workflow Visualization
The following diagram outlines the rigorous workflow required for
Figure 2: Step-by-step workflow for Quantitative Deuterium NMR.
Troubleshooting & Validation
-
Baseline Distortion: In
H-NMR, broad signals from the probe background can occur.[1] Use "backward linear prediction" or acquire a background spectrum of the empty tube to subtract.[1] -
Peak Overlap: The aromatic deuterons of TBB-d14 (7.2–7.4 ppm) may overlap with aromatic drugs.[1] Solution: Use the tert-butyl singlet (1.3 ppm) for quantification; it is isolated and intense.[1]
-
Evaporation: If the TBB-d14 signal intensity drifts over time in HT-NMR, the cap is leaking.[1] Re-seal and re-prepare.
References
-
NIST (National Institute of Standards and Technology). Quantitative NMR (qNMR) Certification.[1] Available at: [Link][1]
-
Holzgrabe, U. et al. (2005).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[1][3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis.[1]
Sources
protocol for preparing NMR samples with tert-butylbenzene-d14 solvent
Application Note: Advanced Protocol for NMR Sample Preparation Using tert-Butylbenzene-d14 ( )[1]
Executive Summary & Application Scope
This technical guide details the protocol for preparing Nuclear Magnetic Resonance (NMR) samples using tert-butylbenzene-d14 (TBB-d14) .[1] While Chloroform-d (
-
Wide Liquid Range: With a melting point of -58°C and a boiling point of ~169°C, TBB-d14 is the gold standard for Variable Temperature (VT) NMR studies where other non-polar solvents (like Benzene-d6) would freeze or boil.[1]
-
Non-Polar Environment: It mimics the dielectric environment of polyolefins and industrial catalysts, making it ideal for organometallic kinetics and polymer dynamics studies.[1]
-
High-Temperature Stability: Unlike chlorinated solvents, it does not decompose into acidic byproducts (e.g., HCl/DCl) at elevated temperatures (
).[1]
Critical Directive: This protocol deviates from standard preparation by mandating J. Young valve tubes for all high-temperature applications to prevent solvent loss and pressure hazards.
Technical Specifications & Solvent Properties[2][3][4][5][6][7][8][9][10][11]
Before preparation, the operator must verify the solvent batch properties. TBB-d14 signals can interfere with analyte regions if not properly referenced.[1]
Table 1: Physical & Spectroscopic Properties of TBB-d14[1][6]
| Property | Value | Relevance to Protocol |
| Molecular Formula | Fully deuterated aromatic hydrocarbon.[1][2] | |
| Boiling Point | 169 °C | Suitable for kinetics up to ~150°C. |
| Freezing Point | -58 °C | Excellent for low-temperature dynamics.[1] |
| Density | 0.867 g/mL | Lower than |
| Residual Signal ( | Critical: Must be integrated out or decoupled.[1] | |
| Water Signal ( | Appears upfield due to aromatic ring current effects.[1] | |
| Dielectric Constant | Non-polar; ionic species will not dissolve.[1] |
Analyst Note: The residual tert-butyl signal (~1.3 ppm) is an intense singlet in partially deuterated batches.[1] Always run a "solvent-only" blank at your target temperature to map these interferences before adding valuable analyte.[1]
Pre-Protocol: Glassware & Safety Logic
The "Pressure-Proof" Requirement
Standard plastic-cap NMR tubes are forbidden for TBB-d14 experiments conducted above 80°C. The vapor pressure, combined with gas expansion, will eject the cap, resulting in sample loss and probe damage.
-
Standard Room Temp: 5mm High-Precision Tube (Wilmad 507-PP or equivalent).[1]
-
High Temperature (>80°C): J. Young Valve NMR Tube (PTFE seal).[1]
Workflow Logic Diagram
The following decision tree illustrates the preparation logic based on sample sensitivity.
Caption: Decision matrix for TBB-d14 sample preparation, differentiating between benchtop and inert-atmosphere protocols.
Detailed Preparation Protocol
Step 1: Massing and Concentration
TBB-d14 is viscous compared to Acetone-d6 but less so than DMSO.[1]
-
Target Concentration: 10–20 mg of analyte for
; 50–100 mg for .[1] -
Protocol: Weigh the solid directly into the tube (using a long-stem funnel) or a small vial.
-
Why? Weighing in a vial allows you to vortex the sample with solvent to ensure solubility before transfer, preventing undissolved particulates from ruining the magnetic field homogeneity (shimming).
-
Step 2: Solvent Addition
Add 0.6 mL of TBB-d14.[1]
-
Note: Do not exceed 50mm liquid height.[1] In High-T experiments, the liquid expands.[1] Overfilling creates a temperature gradient across the sample (top is cooler than bottom), leading to broadened peaks (convection currents).
Step 3: Degassing (Mandatory for High T)
If heating above 100°C, dissolved oxygen acts as a paramagnetic impurity and can cause oxidation.[1]
-
Freeze sample in liquid
. -
Open valve to vacuum (10-15 mins).
-
Close valve, thaw in warm water.
-
Repeat 3 times.
-
Backfill with Argon or leave under vacuum (vacuum reduces internal pressure buildup upon heating).[1]
Step 4: Temperature Equilibration & Locking
TBB-d14 requires specific spectrometer handling.[1]
-
Insert Sample: Lower carefully.
-
Lock: Select "C6D6" (Benzene-d6) if TBB-d14 is not in your library.[1] The deuterium frequency is similar.[1] You may need to manually adjust the lock frequency offset/gain.[1]
-
Heat (If applicable): Ramp temperature slowly (e.g., 5°C/min).
-
Wait: Allow 10 minutes at target temperature for convection currents to stabilize before shimming.
Referencing & Data Analysis
Since TBB-d14 is often used without TMS (to avoid volatility issues at high T), you must use Internal Substitution Referencing .[1]
The "Self-Validating" Reference Check
Do not rely blindly on literature values.[1] The chemical shift of the residual solvent peak is temperature-dependent.[1][4][5][6]
-
Primary Reference: If TMS is present, set TMS to 0.00 ppm.
-
Secondary Reference (Preferred): Use the residual tert-butyl signal.[1]
Table 2: Chemical Shift Dependencies
| Signal Source | Approx Shift (ppm) | Multiplicity | Notes |
| TMS | 0.00 | Singlet | Volatile![1][6] May evaporate into headspace at >50°C. |
| Residual t-Butyl | 1.25 - 1.35 | Singlet | Dominant residual peak.[1] Use as secondary ref. |
| Residual Aromatic | 7.00 - 7.40 | Multiplet | Often overlaps with analyte aromatics.[1] |
| Water | 0.40 - 0.50 | Broad Singlet | Shifts downfield with increasing temperature.[1] |
Troubleshooting High-Temperature TBB-d14 Samples
Issue: Poor Shimming / Broad Peaks
-
Cause: Convection currents caused by temperature gradients.[1]
-
Solution: Use a ceramic spinner (if available) and reduce sample volume to 0.5 mL.[1] Spin the sample (20 Hz) if the probe allows, though non-spinning is preferred for 2D experiments.
Issue: Lock Signal Instability
-
Cause: Boiling bubbles or "bumping" in the tube.[1]
-
Solution: The sample was not degassed.[1] Dissolved gas is coming out of solution.[1] Remove, cool, and perform Freeze-Pump-Thaw.[1][7]
Issue: "Missing" Analyte Signals
References
-
Fulmer, G. R., et al. (2010).[1][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[8]
-
Babij, N. R., et al. (2016).[1][5] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667. [1]
-
Cambridge Isotope Laboratories. (n.d.).[1][9] "NMR Solvent Data Chart." CIL Application Notes.
-
Claridge, T. D. W. (2016).[1][5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 3: Practical Aspects of NMR Spectroscopy).
Sources
- 1. 1,4-Di-tert-butylbenzene | C14H22 | CID 13895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. laboratorystandards.eu [laboratorystandards.eu]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. web.mit.edu [web.mit.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.washington.edu [chem.washington.edu]
- 7. rsc.org [rsc.org]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. csustan.edu [csustan.edu]
Application Note: tert-Butylbenzene-d14 in Mechanistic Analysis and Hyperpolarization
This Application Note and Protocol Guide details the advanced utilization of tert-butylbenzene-d14 (TBB-d14) in kinetic isotope effect (KIE) studies and hyperpolarized magnetic resonance imaging (MRI).
Introduction & Compound Profile
tert-Butylbenzene-d14 (
Key Physicochemical Properties
| Property | Value (h14) | Value (d14) | Relevance |
| Molecular Weight | 134.22 g/mol | ~148.30 g/mol | Mass shift (+14 Da) enables distinct MS resolution. |
| Boiling Point | 169 °C | ~168-169 °C | High boiling point makes it suitable for high-temp C-H activation. |
| Sterics | Bulky t-Bu group | Identical | Directs reactivity to meta/para positions; prevents ortho-chelation. |
| Spin Physics | Short | Ultra-long | Critical for hyperpolarized MRI probes (suppresses dipolar relaxation). |
Core Applications
-
Kinetic Isotope Effect (KIE) Probes: Used to distinguish C-H bond cleavage as the rate-determining step (RDS) in transition-metal catalyzed functionalization.
-
Hyperpolarized MRI Scaffolds: The deuterated shell minimizes spin-lattice relaxation, extending the lifetime of hyperpolarized signals.
-
Metabolic Stability Standards: Acts as a non-reactive internal standard in Cytochrome P450 assays due to the strength of C-D bonds (
).
Application I: Intermolecular Competition KIE Studies
Context: In organometallic chemistry (e.g., Ir-catalyzed C-H borylation or Pd-catalyzed arylation), determining whether C-H bond scission is the rate-determining step is crucial for catalyst design. TBB-d14 is the ideal substrate because its steric bulk simplifies regioselectivity (favoring meta/para), allowing clean kinetic analysis.
Theoretical Basis
The Intermolecular Competition Experiment measures the relative reaction rates of the proteo- (H) and deutero- (D) substrates in a single pot. This method is superior to parallel kinetic runs because it eliminates errors from temperature fluctuations or catalyst loading inconsistencies.
(Approximation at low conversion < 20%)Experimental Protocol: Determination of Intermolecular KIE
Materials
-
Substrate A: tert-Butylbenzene (h14) (>99% purity)
-
Substrate B: tert-Butylbenzene-d14 (>98% D)
-
Catalyst: e.g.,
/ dtbpy (for C-H borylation) -
Reagent:
(Bis(pinacolato)diboron) -
Solvent: Cyclohexane or THF (anhydrous)
-
Analysis: GC-MS (EI mode)
Workflow Diagram
Figure 1: Workflow for Intermolecular Competition KIE Experiment. Maintaining low conversion is critical to avoid isotopic enrichment of the starting material pool.
Step-by-Step Procedure
-
Preparation: In a nitrogen-filled glovebox, weigh equimolar amounts (e.g., 0.5 mmol each) of TBB-h14 and TBB-d14 into a scintillation vial.
-
Solvent Addition: Add the reaction solvent (e.g., 2.0 mL) containing the internal standard (e.g., dodecane) for quantification.
-
T0 Sampling: Remove a 50 µL aliquot before adding the catalyst. Dilute in ethyl acetate and run GC-MS. This establishes the precise initial ratio
(should be close to 1.0). -
Reaction Initiation: Add the catalyst and reagents. Seal the vial and heat to the reaction temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction. STOP the reaction at ~10-15% conversion.
-
Why? At high conversion, the faster-reacting isotopologue is depleted, artificially skewing the rate ratio (the "heavy atom enrichment" effect).
-
-
Quenching: Rapidly cool the vial and expose to air (or add silica) to kill the catalyst.
-
Analysis: Analyze the crude mixture via GC-MS.
-
Look for the molecular ion of the products.
-
Product H: Mass =
-
Product D: Mass =
(Note: One D is lost during functionalization, so shift is +13, not +14).
-
Data Interpretation
- : No primary KIE. C-H bond breaking is not the RDS.[1] (Likely ligand dissociation or reductive elimination is RDS).
- : Primary KIE observed. C-H cleavage is likely the RDS (or occurs in a pre-equilibrium step).
Application II: Hyperpolarized 13C MRI Probes
Context: Nuclear Magnetic Resonance (NMR) and MRI suffer from low sensitivity. Hyperpolarization (via Dynamic Nuclear Polarization, DNP) enhances signals by >10,000x. However, this state decays rapidly due to
The TBB-d14 Solution:
Relaxation is primarily driven by dipole-dipole interactions between
Mechanism of Action
Figure 2: Impact of Deuteration on Hyperpolarization Lifetime. The substitution of H with D removes the primary pathway for magnetic relaxation.
References
-
Traylor, T. G., et al. (1992).[2] "Mechanism of aliphatic hydroxylation by Fe(III) porphyrins." Journal of the American Chemical Society.[2][3] Link (Foundational KIE theory).
-
Kwan, E. E. (2012).[1] "Lecture Notes on Kinetic Isotope Effects." Harvard University. Link (Protocol validation).
-
Cheng, T., et al. (2013). "Rational design of [13C, D14]tert-butylbenzene as a scaffold structure for designing long-lived hyperpolarized 13C probes." Chemistry – A European Journal. Link (Specific TBB-d14 application).
-
Simmons, E. M., & Hartwig, J. F. (2012).[2] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition. Link (Authoritative review on C-H activation KIEs).
-
Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology. Link (Metabolic stability applications).
Sources
Application Note: High-Temperature NMR & Solubility Profiling of Organic Polymers in tert-Butylbenzene-d14
Executive Summary & Rationale
While 1,2,4-Trichlorobenzene-d3 (TCB-d3) and o-Dichlorobenzene-d4 (ODCB-d4) remain the industry standards for high-temperature GPC and NMR of semi-crystalline polymers, they present significant toxicity hazards and spectral interference in the aromatic region.
This guide validates tert-butylbenzene-d14 (TBB-d14) as a high-performance alternative. Its unique structure—a bulky tert-butyl group attached to a benzene ring—provides three critical advantages:
-
Thermal Stability: A boiling point of ~169°C allows for dissolution of high-density polyethylene (HDPE) and polypropylene (PP) above their crystalline melting points (
). -
Spectral Clarity: Full deuteration (d14) removes the intense solvent signals that typically obscure the aromatic/olefinic regions of conjugated polymers like P3HT or functionalized polystyrenes.
-
Reduced Toxicity: It eliminates the handling of chlorinated carcinogens, aligning with Green Chemistry principles in analytical labs.
Mechanism of Dissolution
The solubility of polymers in TBB-d14 is governed by the thermodynamics of polymer-solvent interaction, specifically the Flory-Huggins interaction parameter (
Thermodynamic Basis
For dissolution to occur, the free energy of mixing (
-
Entropy (
): Always positive for dissolution. -
Enthalpy (
): For non-polar polymers (PE, PP) in non-polar TBB, is minimized because their solubility parameters ( ) are matched.-
Insight: TBB is actually a better thermodynamic match for purely aliphatic polyolefins than TCB, reducing the risk of aggregation.
-
The Temperature Trigger
Semi-crystalline polymers (HDPE, iPP) are insoluble at room temperature due to the high lattice energy of their crystalline domains. Dissolution in TBB-d14 is a critical phenomenon that occurs only above the polymer's melting transition (
-
HDPE: Requires
-
P3HT (Conjugated): Aggregates break down
, but full molecular dissolution for NMR often requires to eliminate - stacking effects that broaden NMR signals.
Comparative Solvent Data
The following table contrasts TBB-d14 with traditional solvents. Note the "Spectral Window" advantage.
| Feature | tert-Butylbenzene-d14 | 1,2,4-Trichlorobenzene-d3 | o-Dichlorobenzene-d4 |
| Boiling Point | 169°C | 214°C | 180°C |
| Flash Point | 60°C (Flammable) | 110°C | 66°C |
| Density (25°C) | 0.867 g/mL | 1.454 g/mL | 1.306 g/mL |
| Residual 1H Signals | ~1.3 ppm (t-butyl), ~7.2 ppm (aromatic) | ~7.2 - 7.5 ppm (aromatic) | ~6.9 - 7.3 ppm (aromatic) |
| Interference | Low: Clean aromatic window for polymer analysis. | High: Cl-substituents shift solvent peaks into polymer aromatic region. | Medium: Overlaps with many conjugated polymers. |
| Toxicity | Irritant, Flammable | Toxic, Carcinogen Suspect | Toxic, Aquatic Hazard |
Protocol: The Anoxic High-Temperature Dissolution
Safety Warning: Unlike TCB, tert-butylbenzene is flammable . Do not use open flames. All heating must be done in a silicon oil bath or dry block under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the polymer and solvent ignition.
Materials
-
Solvent: tert-Butylbenzene-d14 (>99.5% D).
-
Vessel: 5mm High-Throughput NMR tubes (Wilmad or equivalent) or pressure-valved J-Young tubes.
-
Inert Gas: Nitrogen (
) line with a long-needle manifold. -
Heat Source: Dry block heater set to 140°C.
Step-by-Step Methodology
Step 1: Sample Weighing & Calculation
Weigh 15–20 mg of polymer directly into the NMR tube.
-
Why: High-T NMR suffers from lower sensitivity (Boltzmann distribution). Higher concentration is needed than room-temp NMR.
-
Target Concentration: 20–30 mg/mL.
Step 2: Solvent Addition & Purging
Add 0.7 mL of TBB-d14.
CRITICAL STEP: Immediately insert a long-needle syringe connected to an
-
Reasoning: Oxygen at 140°C causes rapid oxidative degradation (chain scission) of polyolefins and bleaching of conjugated polymers. TBB-d14 must be deoxygenated.
Step 3: The Thermal Ramp (Dissolution)
Cap the tube loosely (or close the J-Young valve). Place in the heating block at 140°C.
-
Time: 20–30 minutes for P3HT; 1–2 hours for HDPE/LLDPE.
-
Visual Check: The solution must become optically clear. For P3HT, the color will shift from dark purple/brown (aggregated) to bright orange (dissolved).
Step 4: Transfer & Locking
Transfer the hot tube immediately to the NMR probe pre-heated to 120–130°C.
-
Caution: If the tube cools during transfer, HDPE will crystallize rapidly, causing line broadening.
-
Shimming: Shim on the deuterium lock of the tert-butyl group. Note that TBB-d14 viscosity drops significantly at high T, requiring careful shimming of Z1 and Z2 terms.
Visual Workflow (Graphviz)
Caption: Workflow for the anoxic dissolution and analysis of polymers in TBB-d14. The red dashed zone indicates steps requiring strict inert atmosphere control.
Application Notes
A. Polyolefins (PE, PP, EPDM)
TBB-d14 is ideal for analyzing branching in LLDPE.
-
Advantage: The residual proton signals of TBB-d14 are distinct from the aliphatic backbone of PE (0.8 - 1.5 ppm). Unlike chlorinated solvents, TBB does not produce isotope satellites that can be confused with minor branching end-groups.
B. Conjugated Polymers (Organic Electronics)
For polymers like P3HT (Poly(3-hexylthiophene)) or PFO (Poly(9,9-dioctylfluorene)):
-
Problem: These polymers have aromatic protons in the 6.5–8.0 ppm range. TCB and ODCB have massive solvent peaks exactly in this range.
-
Solution: TBB-d14 moves the solvent aromatic interference. The deuterated aromatic ring of TBB is silent in 1H NMR. The residual peak is a singlet (or multiplet depending on deuteration % and resolution) that is easily phased out, leaving the polymer's aromatic region pristine for regioregularity analysis.
References
-
Brandolini, A. J., & Hills, D. D. (2000). NMR Spectra of Polymers and Polymer Additives. CRC Press.[1] (Standard reference for high-temperature polymer NMR techniques).
-
Climaco, A. et al. (2025). "Rational design of [13C,D14]tert-butylbenzene as a scaffold structure for designing long-lived hyperpolarized 13C probes." PMC - NIH. Available at: [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for solubility parameter data of TBB vs TCB).
-
NIST Chemistry WebBook. "tert-Butylbenzene Properties." Available at: [Link]
Sources
synthesis and labeling techniques for tert-butylbenzene-d14
Application Note: High-Purity Synthesis and Labeling of tert-Butylbenzene-d14
Executive Summary & Application Scope
tert-Butylbenzene-d14 (CAS: 209963-71-3) is a critical isotopologue used primarily as an internal standard in metabolic stability studies (to probe the kinetic isotope effect on benzylic oxidation) and as a specialized NMR solvent/reference. Its synthesis requires rigorous control over isotopic scrambling, particularly during the formation of the tertiary carbocation intermediate.
This protocol details a "Total Deuteration" strategy, synthesizing the alkyl and aryl fragments separately before coupling. This modular approach ensures >99 atom% D isotopic purity, superior to direct H/D exchange methods which often fail to fully label the sterically hindered tert-butyl group.
Key Applications:
-
Metabolomics: Internal standard for GC-MS quantification of alkylbenzenes.
-
Drug Metabolism: Probing CYP450-mediated hydroxylation at the tert-butyl moiety (metabolic switching).
-
NMR Spectroscopy: Zero-proton background solvent for
H-NMR of ultra-low concentration analytes.
Retrosynthetic Analysis & Strategy
The synthesis is designed to prevent H/D exchange (scrambling) by avoiding protic acids in non-deuterated media. The molecule is disconnected into two fully deuterated precursors: Benzene-d6 and tert-Butyl Chloride-d9 .
Figure 1: Retrosynthetic pathway for tert-butylbenzene-d14 minimizing isotopic dilution.
Experimental Protocols
Phase 1: Synthesis of tert-Butanol-d10
Rationale: While tert-butanol-d10 is commercially available, in-house synthesis via Grignard ensures freshness and anhydrous quality, critical for the subsequent chlorination.
Reagents:
-
Acetone-d6 (>99.8 atom% D)
-
Methyl-d3-magnesium iodide (1.0 M in diethyl ether)
-
Deuterium Oxide (
) / DCl (for quenching)
Procedure:
-
Flame-dry a 500 mL three-neck round-bottom flask (RBF) under
flow. -
Charge with Methyl-d3-magnesium iodide (1.2 eq) in anhydrous ether. Cool to 0°C.[1]
-
Add Acetone-d6 (1.0 eq) dropwise over 30 mins. The exotherm must be controlled to prevent ether boiling.
-
Stir at room temperature (RT) for 2 hours.
-
Quench: Cool to 0°C. Slowly add
acidified with DCl. Note: Using /HCl here introduces protons at the alcohol position ( ), which is acceptable as this proton is lost in the next step, but using maintains full d10 purity for inventory versatility. -
Dry organic layer (
) and fractionally distill. Collect fraction at 82-83°C.
Phase 2: Activation to tert-Butyl Chloride-d9
Critical Control Point: The tertiary carbocation formed during this reaction is prone to E1 elimination (forming isobutylene-d8). If this alkene interacts with any protic source (
Protocol (DCl Gas Method - Recommended):
-
Place tert-butanol-d10 (10 g) in a reaction vessel cooled to -10°C.
-
Generate DCl gas by dripping
onto NaCl in a separate generator flask connected via cannula. -
Bubble DCl gas slowly through the neat alcohol for 1 hour. Phase separation will occur (alkyl halide layer on top).
-
Separate the chloride layer, wash with cold saturated
(rapidly), and dry over . -
Do not distill unless necessary; tert-butyl chloride is unstable. Use immediately.
Phase 3: Friedel-Crafts Coupling (The "Scrambling" Check)
Expertise Note:
Reagents:
-
Benzene-d6 (5.0 eq) – Excess is vital to prevent polyalkylation.
-
tert-Butyl Chloride-d9 (1.0 eq)
- (anhydrous, 0.05 eq)
Step-by-Step:
-
In a flame-dried RBF, mix Benzene-d6 and anhydrous
under Nitrogen. Cool to 0-5°C in an ice bath. -
Add tert-Butyl Chloride-d9 dropwise over 20 minutes.
-
Observation: Evolution of DCl gas (bubbling) indicates initiation.
-
-
Stir at 0°C for 1 hour, then allow to warm to 10°C for 30 mins.
-
Quench: Pour mixture onto 50g of crushed ice.
-
Extraction: Extract with ether (
mL). Wash combined organics with brine and water. -
Purification:
-
Dry over
. -
Remove solvent (ether) via rotary evaporation.
-
Fractional Distillation: Recover excess Benzene-d6 first (BP 80°C). Collect product fraction at 168-170°C .
-
Validation & Quality Control
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Colorless Liquid | Visual |
| Boiling Point | 168 - 170°C | Micro-distillation |
| Chemical Purity | > 98.5% | GC-MS / |
| Isotopic Enrichment | > 99 atom% D | Mass Spectrometry |
| Mass Shift | M+ = 148.3 (vs 134.2) | GC-MS (EI) |
Spectral Validation
-
GC-MS: The molecular ion peak (
) must appear at m/z 148 . A significant peak at 147 indicates incomplete deuteration ( impurity). -
H-NMR: Should be essentially "silent".
-
Residual peak at
7.26 (CHCl3) may be present if solvent is used. -
Trace signals at
1.3 (tert-butyl) or 7.4 (aromatic) indicate <99% D.
-
-
C-NMR (Proton Decoupled):
-
Aromatic carbons: ~125-150 ppm (appear as triplets/multiplets due to C-D coupling).
-
Quaternary carbon: ~34 ppm.[2]
-
Methyl carbons: ~31 ppm (septet due to coupling with 3 deuterons).
-
Handling & Storage
-
Storage: Store at 2-8°C in a tightly sealed vial. Deuterated solvents are hygroscopic; moisture ingress leads to H/D exchange over years.
-
Safety: tert-Butylbenzene is flammable and an irritant. Handle in a fume hood.
References
-
Preparation of tert-butylbenzene (Friedel-Crafts Protocol)
- Source: PrepChem.com
-
URL:[Link]
- Synthesis of Deuterated tert-Butyl Alcohol (Grignard Method)
-
Friedel-Crafts Alkyl
- Source: Chemistry LibreTexts
-
URL:[Link]
-
tert-Butylbenzene Spectral D
Sources
methods for handling air-sensitive deuterated solvents like tert-butylbenzene-d14
Application Note: Anhydrous Handling & Degassing of tert-Butylbenzene-d14 for Air-Sensitive NMR
Abstract & Scope
tert-Butylbenzene-d14 is a specialized deuterated solvent often utilized in high-temperature NMR studies (up to ~150°C) and for solubilizing lipophilic organometallic complexes where standard solvents (CDCl₃, C₆D₆) fail or boil off. While the solvent itself is chemically stable, its application in air-sensitive chemistry requires rigorous exclusion of atmospheric moisture (H₂O) and paramagnetic oxygen (O₂).
This guide details the protocols for drying, degassing, and transferring tert-butylbenzene-d14. Unlike bulk solvents, the high cost of deuterated isotopologues demands techniques that minimize physical loss while ensuring <10 ppm water content and total O₂ removal.
Material Properties & Technical Constraints
tert-Butylbenzene-d14 shares similar physical properties with its non-deuterated isotopologue, with slight variations due to the kinetic isotope effect.
| Property | Value (Approx.) | Operational Implication |
| Boiling Point | 169 °C | Difficult to remove on standard high-vac lines; requires heating during distillation. |
| Melting Point | -58 °C | Critical: Requires Liquid N₂ (LN₂) for freezing; Dry Ice/Acetone (-78°C) is insufficient for rapid freezing in FPT cycles. |
| Density | 0.94 g/mL | Denser than non-deuterated analog (~0.867 g/mL). |
| Water Solubility | Insoluble | Water forms a discrete phase or emulsion; difficult to remove without chemical desiccants. |
| Hygroscopicity | Low-Moderate | Slower to wet than DMSO-d6, but atmospheric exposure still introduces HDO peaks. |
Protocol A: Solvent Drying (Molecular Sieves)
Distillation from sodium/potassium alloy is effective but hazardous and often unnecessary for small volumes of deuterated solvents. The preferred method for tert-butylbenzene-d14 is static drying over activated Molecular Sieves (3Å or 4Å).
Step 1: Sieve Activation (The Critical Step)
Commercially "activated" sieves are rarely dry enough for strict organometallic NMR.
-
Place 3Å or 4Å molecular sieves in a Schlenk flask.
-
Heat to 200–250°C under high vacuum (<0.1 mbar) for 12–24 hours .
Step 2: Static Drying
-
Transfer tert-butylbenzene-d14 into a Schlenk flask or a Straus flask containing the activated sieves (approx. 10-20% w/v).
-
Allow to stand for minimum 48 hours before use.
-
Note: Do not stir. Stirring generates dust from the sieves which can cause magnetic susceptibility issues (line broadening) in NMR.
Protocol B: Degassing (Freeze-Pump-Thaw)
Removal of dissolved O₂ is mandatory for paramagnetic complexes and to prevent oxidative degradation. The Freeze-Pump-Thaw (FPT) method is the gold standard for deuterated solvents to prevent evaporative loss.[3]
Safety Warning: Because tert-butylbenzene freezes at -58°C, you must use Liquid Nitrogen (-196°C). Extended static vacuum while submerged in LN₂ can condense liquid Oxygen (blue liquid), which is explosively unstable.
FPT Workflow Diagram
Figure 1: The Freeze-Pump-Thaw (FPT) cycle. Note that the flask must be isolated from the vacuum pump before thawing to prevent solvent loss.
Detailed Procedure:
-
Freeze: Connect the Schlenk flask to the manifold. Submerge the flask belly in LN₂. Wait until the solvent is completely solid.[4]
-
Pump: Open the stopcock to high vacuum. Pump for 5–10 minutes. Crucial: The solvent must remain frozen.[1][4] Any sublimation indicates the vacuum is too strong or the solvent isn't cold enough, but with LN₂ and t-BuPh, this is rarely an issue.
-
Thaw: Close the stopcock. Remove the flask from LN₂. Thaw in a warm water bath. Gas bubbles will evolve from the liquid.
-
Repeat: Repeat the cycle 3 times.
-
Backfill: After the final thaw, backfill with dry Argon/Nitrogen.
Protocol C: Sample Preparation & Transfer
The interface between the dry solvent and the NMR tube is the most common point of failure.
Method 1: Glovebox (Preferred)[5]
-
Bring the dried/degassed Schlenk flask into the glovebox antechamber.
-
Caution: Ensure the flask is under vacuum or pressure-equalized to avoid popping the stopper during antechamber cycling.
-
Pipette solvent directly into the NMR tube containing the analyte.
-
Cap with a J. Young valve (Teflon screw cap). Plastic caps are permeable to O₂ over time.
Method 2: Schlenk Line Transfer (If Glovebox Unavailable)
Use this method for "J. Young" NMR tubes attached to a Schlenk manifold adapter.
-
Setup: Attach the J. Young NMR tube (containing solid analyte) to the Schlenk line via a specific adapter. Evacuate and backfill the tube 3x.
-
Counter-flow: Open the NMR tube under a strong flow of Argon.
-
Syringe: Use a gas-tight syringe (dried in oven, purged with Ar).
-
Transfer: Penetrate the septum of the solvent flask (under positive Ar pressure), withdraw solvent, and inject into the NMR tube against the argon counter-flow.
-
Seal: Immediately screw down the J. Young valve.
Decision Matrix: Sealing Method
Figure 2: Decision matrix for selecting the appropriate NMR tube sealing method based on experimental parameters.
Quality Control & Troubleshooting
Before committing valuable analyte, verify the solvent quality.
-
H₂O Check: Run a blank proton NMR.
-
In tert-butylbenzene-d14, the residual water peak typically appears around 1.5 - 1.6 ppm (variable depending on H-bonding), distinct from the residual methyl signal of the solvent.
-
Acceptance Criteria: Integral of H₂O peak should be < 1% of the residual solvent peak for strict applications.
-
-
O₂ Check: If the solvent is properly degassed, the T1 relaxation times of the residual solvent protons will be longer. Visually, the resolution of fine coupling in the residual aromatic signals (if visible) indicates good shimming and lack of paramagnetic broadening.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying agents and solvent properties).
-
University of Rochester, Dept. of Chemistry. (n.d.). How to Degas Solvents: Freeze-Pump-Thaw. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
Sources
Troubleshooting & Optimization
identifying residual water peaks in tert-butylbenzene-d14 NMR spectra
Welcome to the technical support center for NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here, we focus on a frequently encountered challenge: the identification of residual water peaks in the ¹H NMR spectra of samples dissolved in deuterated solvents, using tert-butylbenzene-d14 as a representative example.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my ¹H NMR spectrum of a compound in tert-butylbenzene-d14. How can I tell if it's residual water?
A1: Residual water is a very common impurity in NMR samples and its chemical shift is highly dependent on the solvent, temperature, and the nature of the solutes present. In non-polar aprotic solvents like benzene-d6 (a close analogue to tert-butylbenzene-d14), the residual water peak is typically found at a very low chemical shift, often around 0.40 ppm. However, this value can shift. A definitive way to identify a water peak is to perform a D₂O exchange experiment.
Q2: What is a D₂O exchange experiment and how does it work?
A2: A D₂O exchange, or "D₂O shake," is a simple and conclusive method to identify protons that are exchangeable, such as those in water (H₂O) or from hydroxyl (-OH), amine (-NH₂), and carboxylic acid (-COOH) groups.[1][2] The principle is based on the chemical exchange between these labile protons and the deuterium from the added deuterium oxide (D₂O). Since deuterium is not observed in a standard ¹H NMR spectrum, the peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity after shaking the sample with D₂O.[1][3]
Q3: Why does the chemical shift of the water peak vary?
A3: The chemical shift of water protons is sensitive to their environment. Factors influencing the shift include:
-
Solvent: The extent of hydrogen bonding between water and the deuterated solvent significantly impacts the chemical shift. In aprotic, non-polar solvents like benzene-d6, water is less hydrogen-bonded and appears at a higher field (lower ppm).[4] In contrast, in hydrogen-bond accepting solvents like DMSO-d6, the water peak is shifted downfield (higher ppm).[4]
-
Temperature: The chemical shift of water is notably temperature-dependent.[4] It's advisable to record the temperature at which the spectrum was acquired.
-
Concentration and Solutes: The concentration of water and the presence of other molecules that can form hydrogen bonds with water can also alter its chemical shift.[4]
Q4: How can I minimize water contamination in my NMR samples?
A4: Proactive sample preparation is key to minimizing water peaks.
-
Dry Glassware: Ensure your NMR tubes are thoroughly dried, for instance, by placing them in an oven at 150 °C overnight and storing them in a desiccator.[5]
-
Dry Solvents: Use high-quality deuterated solvents and store them properly to prevent moisture absorption. Some solvents are more hygroscopic than others.[6] For particularly sensitive samples, using a freshly opened ampule of solvent is recommended.
-
Use of Drying Agents: Adding molecular sieves to the solvent can help reduce the water content to as low as 10-20 ppm.[6]
-
Sample Handling: Prepare your samples in a dry environment, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon), to minimize exposure to atmospheric moisture.
Troubleshooting Guides
Guide 1: Confirming the Identity of a Suspected Water Peak
If your ¹H NMR spectrum of a sample in tert-butylbenzene-d14 exhibits an unassigned peak, this guide will walk you through the steps to confirm if it is due to residual water.
Experimental Workflow: D₂O Exchange
This protocol provides a step-by-step method for performing a D₂O exchange experiment.
Protocol:
-
Acquire Initial Spectrum: Dissolve your sample in tert-butylbenzene-d14 and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the suspected water peak.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube containing your sample.[1]
-
Shake Vigorously: Cap the NMR tube securely and shake it vigorously for about 30 seconds to facilitate the exchange between the labile protons and deuterium.
-
Allow Phases to Settle: Let the tube stand for a few minutes to allow the D₂O to settle at the bottom (as it is immiscible with and denser than tert-butylbenzene-d14).
-
Re-acquire Spectrum: Carefully place the NMR tube back into the spectrometer and acquire a second ¹H NMR spectrum.
-
Analyze and Compare: Compare the second spectrum with the initial one. If the suspected peak has disappeared or its intensity has been significantly reduced, it is confirmed to be a water peak (or another exchangeable proton).
Visualizing the Workflow
The following diagram illustrates the decision-making process for identifying a suspected water peak.
Caption: Workflow for confirming a residual water peak via D₂O exchange.
Guide 2: Interpreting the Results and Further Actions
-
Confirmed Water Peak: If the peak is confirmed as water, you can proceed with your spectral analysis, keeping in mind the presence of this impurity. For quantitative NMR (qNMR), the presence of a significant water peak can affect the accuracy of your integrations, especially if it overlaps with signals of interest.
-
Peak Persists: If the peak's intensity does not change after the D₂O shake, it is not due to an exchangeable proton. You will need to consider other potential impurities, such as residual solvents from synthesis or purification, or byproducts of your reaction.
Data Reference
The chemical shift of residual water is highly dependent on the deuterated solvent used. The following table provides a reference for the approximate chemical shift of water in common NMR solvents.
| Deuterated Solvent | Chemical Shift of H₂O/HOD (ppm) |
| Benzene-d₆ | ~0.40 |
| Chloroform-d | ~1.56 |
| Acetone-d₆ | ~2.84 |
| DMSO-d₆ | ~3.33 |
| Acetonitrile-d₃ | ~2.13 |
| Methanol-d₄ | ~4.87 |
| Deuterium Oxide (D₂O) | ~4.79 |
Note: These values are approximate and can vary with temperature and sample composition.[4][6]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Glenn Facey. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. The University of Ottawa NMR Facility Blog. [Link]
-
Reddit. (2016, March 31). How to keep water out of NMR samples? r/chemistry. [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]
-
Patel, A. B., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(17), 11446-11453. [Link]
-
Zhang, X., et al. (2014). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PLoS ONE, 9(9), e109159. [Link]
-
University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butylbenzene. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). t-Butylbenzene. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
Sources
- 1. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. reddit.com [reddit.com]
- 6. ckgas.com [ckgas.com]
Technical Support Center: Tert-Butylbenzene-d14 Integrity & Storage
Current Status: Operational Ticket ID: TBB-D14-STAB-001 Subject: Preventing Isotopic Dilution and H-D Exchange Degradation Assigned Specialist: Senior Application Scientist, Isotope Stability Unit
Executive Summary
You are accessing the technical repository for Tert-Butylbenzene-d14 (CAS: 209963-71-3) .[1] While chemically robust, this compound is susceptible to isotopic degradation (H-D back-exchange) when exposed to specific environmental triggers. This guide replaces generic advice with a mechanistic troubleshooting framework designed to maintain isotopic enrichment >99 atom % D.
Module 1: The Degradation Mechanism
Q: Why is the isotopic purity of my tert-butylbenzene-d14 dropping despite being chemically stable?
A: The degradation is likely not chemical decomposition, but Protium Invasion (H-D Exchange) .
Although the tert-butyl group acts as a steric shield, the aromatic ring remains susceptible to Electrophilic Aromatic Substitution (EAS). If your storage environment contains moisture (
The Invisible Catalyst:
Standard soda-lime glass can leach alkali, but aged or improperly washed borosilicate can possess active silanol groups (
Visualization: The Acid-Catalyzed Exchange Pathway
The following diagram illustrates how environmental moisture utilizes surface acidity to degrade your solvent's isotopic purity.
Figure 1: Mechanistic pathway of acid-catalyzed H-D exchange driven by moisture ingress.
Module 2: Storage Hardware & Environment
Q: What is the "Golden Standard" for storage vessels?
A: Do not use plastic. Do not use standard vials for long-term archiving.
| Component | Recommendation | Technical Rationale |
| Primary Vessel | Borosilicate Glass Ampoule (Flame Sealed) | Zero permeability. Eliminates the "breathing" effect of screw caps during temperature fluctuations. |
| Secondary Vessel | Amber High-Recovery Vial (Silanized) | If ampoules are impractical, use silanized glass to mask active silanol groups (preventing catalysis). Amber glass prevents photo-induced radical formation (though rare for this compound). |
| Closure System | PTFE-Faced Silicone Septum | PTFE (Teflon) is chemically inert and hydrophobic. The silicone backing provides the resealing elasticity. Never use rubber-only septa. |
| Headspace Gas | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the liquid. Nitrogen ( |
Q: How do I validate my storage system? (The Self-Validating Protocol)
A: Implement the "Water Sentinel" check.
-
Run a blank
-NMR of your solvent immediately upon opening. -
Integrate the
peak (approx. 1.56 ppm in , varies by solvent). -
If the water integral increases over time, your containment is breached. H-D exchange will inevitably follow the water rise.
Module 3: Operational Protocols
Q: How do I sample without introducing moisture?
A: Use the Positive Pressure Withdrawal technique.
-
Purge: Flush your syringe with dry Argon 3 times.
-
Equalize: Insert a secondary needle connected to an Argon line (low pressure, <2 psi) into the septum before withdrawing liquid.
-
Withdraw: As you pull the plunger, Argon fills the void. This prevents the vacuum inside the vial from sucking in humid laboratory air once the needle is removed.
-
Seal: If using a screw cap, wrap the junction with Parafilm M® immediately after use to retard vapor transmission.
Q: Can I use molecular sieves to dry the solvent?
A: Proceed with Caution.
-
Risk: Standard molecular sieves (zeolites) are aluminosilicates and can be highly acidic or basic depending on the binder. This can accelerate H-D exchange on the sieve surface.
-
Solution: Use 3Å Molecular Sieves that have been calcined (activated) and tested for neutrality.
-
Protocol: Do not add sieves directly to the stock bottle. Decant a small amount of solvent into a separate vial containing the sieves for immediate drying, then filter before use.
Module 4: Diagnostics & Troubleshooting
Q: How do I interpret the NMR to confirm degradation?
A: You are looking for symmetry breaking.
-
Healthy Spectrum: Silent in
-NMR (except for residual solvent peaks). -
Degraded Spectrum: Appearance of small multiplets in the aromatic region (7.0 - 7.5 ppm).
-
Note: The tert-butyl group (approx. 1.3 ppm) is much slower to exchange due to the lack of acidity at the quaternary carbon. Focus on the aromatic region.
-
Visualization: The QC Decision Matrix
Follow this logic flow to determine if your sample is viable for critical experiments.
Figure 2: Quality Control Decision Tree for Deuterated Aromatics.
References
-
Mechanism of H-D Exchange
-
Storage & Handling Best Practices
-
Use and Handling of Deuterated NMR Solvents. Sigma-Aldrich Technical Bulletin.[4]
-
-
Glass Surface Acidity
- Brønsted Acidity of Fibreglass M
-
Tert-Butylbenzene-d14 Product Data
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Optimizing Spectral Fidelity with tert-Butylbenzene-d14
Executive Summary
tert-Butylbenzene-d14 (TBB-d14) is a specialized deuterated solvent often selected for its wide liquid temperature range (-57.8°C to 169°C) and non-polar character. However, users frequently report "baseline noise" which is often a misclassification of three distinct phenomena: acoustic ringing , magnetic susceptibility gradients (emulsions) , or thermal convection artifacts .[1]
This guide provides a root-cause analysis and troubleshooting workflow to isolate and eliminate these spectral anomalies.
Part 1: Diagnostic Workflow
Before altering instrument parameters, determine the type of noise you are observing.[1] Use the following logic flow to categorize the issue.
Figure 1: Diagnostic logic for categorizing baseline anomalies in TBB-d14 spectra.
Part 2: Troubleshooting Guides
Issue 1: The "Rolling" Baseline (Acoustic Ringing)
Symptoms: A sinusoidal "roll" or severe "smile/frown" curvature in the baseline, particularly in low-frequency nuclei (e.g.,
The Mechanism:
TBB-d14 has a lower dielectric constant (
Protocol: The Ring-Down Correction
-
Adjust Pre-Scan Delay (DE): Increase the DE (Dead Time) parameter slightly (e.g., from 6.5 µs to 10–20 µs). Note: This requires re-phasing.[1]
-
Backward Linear Prediction (LPC):
-
In your processing software (TopSpin/MestReNova), apply backward LPC to the first 6–10 points of the FID.
-
This mathematically reconstructs the data lost during the ring-down period without the acoustic artifact.
-
-
Pulse Sequence: Switch to a sequence designed to suppress ringing, such as zgig with modified delays or specific "ring-down" suppression sequences if available.
Issue 2: Broad Humps & Poor Shimming (The "Wet Sample" Effect)
Symptoms: Baseline appears noisy near the base of peaks; inability to achieve a sharp lock signal; "humps" under the solvent peak.
The Mechanism:
TBB-d14 is highly hydrophobic. Unlike Chloroform-d, which can tolerate slight moisture, TBB-d14 will not dissolve residual water from your sample.[1] Instead, water forms microscopic suspended droplets (emulsion) .[1] These droplets create severe magnetic susceptibility gradients (
Protocol: The Hydrophobic Preparation
-
Visual Check: Hold the NMR tube against a light.[1] If the solution looks slightly cloudy or "opalescent," you have an emulsion.[1]
-
Filtration: Filter the sample through a small plug of anhydrous
or glass wool directly into the NMR tube. -
The "Dry" Standard: Always dry your solute before adding TBB-d14. Do not rely on the solvent to scavenge moisture.
Issue 3: Thermal Convection Noise
Symptoms: Random noise spikes or phase instability, specifically during high-temperature experiments (>100°C).[1]
The Mechanism: TBB-d14 is often used for high-temperature studies. However, establishing a gradient between the heated gas flow and the sample creates Rayleigh-Bénard convection currents inside the tube. This physical movement of spins during acquisition destroys phase coherence, manifesting as baseline noise.[1]
Protocol: Convection Suppression
-
Spinning: Turn sample spinning OFF . Spinning exacerbates convection artifacts at high temperatures.[1]
-
Volume Reduction: Use a Shigemi tube or reduce the sample volume to <400 µL to minimize the thermal gradient across the liquid column.
-
Ceramic Spinners: Use a ceramic spinner (rather than POM/plastic) to ensure better thermal equilibrium.[1]
Part 3: Reference Data
Solvent Residual Signals (Impurity Markers)
Distinguish actual noise from solvent impurities.[1] The following peaks are intrinsic to TBB-d14 (and its common non-deuterated contaminants).
| Component | Proton ( | Multiplicity | Carbon ( | Origin |
| Residual TBB-d13 | 1.31 | Singlet (broad) | 31.3 | Residual tert-butyl |
| Residual TBB-d13 | 7.16 - 7.40 | Multiplet | 125.5, 128.2, 151.0 | Residual Aromatic |
| Water (H₂O) | ~1.5 - 2.0 * | Singlet (varies) | N/A | Moisture Contamination |
| BHT (Stabilizer) | 1.40, 6.98 | Singlet | 30.5, 125.0 | Common additive |
*Note: The water peak in TBB-d14 is concentration/temperature dependent and often broad due to lack of hydrogen bonding.
Part 4: Frequently Asked Questions (FAQ)
Q: I see a "rolling" baseline even after shimming. Is my solvent bad? A: Likely not. This is usually acoustic ringing (see Issue 1).[1][2][3] TBB-d14 has low dielectric loss, which increases the probe Q-factor and exacerbates ringing.[1] Try processing with Backward Linear Prediction (first 8-16 points) before blaming the solvent.
Q: Why can't I lock onto TBB-d14? A: TBB-d14 has a methyl signal (deuterium) and aromatic signals.[1] Ensure your spectrometer is locking onto the correct deuterium frequency. The methyl deuterons are abundant but can be broad; the aromatic deuterons are sharper but less intense. Manually adjust the lock gain. If the lock signal fluctuates wildly, check for emulsions (Issue 2).[1]
Q: Can I use TBB-d14 for low-temperature NMR?
A: Yes, down to approx -50°C. However, viscosity increases significantly at low temperatures.[1] You must increase your relaxation delay (d1) significantly, as
Q: There are sharp spikes in the baseline that are not my sample. A: Check for static discharge . TBB is non-polar and an excellent insulator.[1] Wiping the tube with a dry cloth before insertion can build up static charge, causing discharge spikes during acquisition.[1] Wipe the tube with a slightly damp tissue or use an anti-static gun.
References
-
Acoustic Ringing & Baseline Roll
-
NMR Chemical Shifts of Trace Impurities
-
Tert-Butylbenzene Properties
-
Baseline Correction Algorithms
- Source: Bruker TopSpin Processing Guide (via ResearchG
-
URL:[Link]
Sources
- 1. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. University of Ottawa NMR Facility Blog: Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butylbenzene - Wikipedia [en.wikipedia.org]
removing impurities from commercial tert-butylbenzene-d14
Introduction: The Purity Paradox
You are likely accessing this guide because your commercial tert-butylbenzene-d14 (TBB-d14) is displaying unexpected signals in high-sensitivity NMR or mass spectrometry applications.
While commercial deuterated solvents are sold with high isotopic enrichment (>99 atom% D), chemical purity often lags behind. The synthesis of TBB-d14 typically involves the Friedel-Crafts alkylation of benzene-d6 with tert-butyl chloride-d9 (or non-deuterated equivalents, depending on the target). This aggressive chemistry leaves a specific "fingerprint" of impurities—poly-alkylated byproducts, Lewis acid residues, and trace water—that can mask analyte signals or inhibit catalytic cycles.
This guide provides a self-validating workflow to upgrade commercial-grade TBB-d14 to spectroscopic grade.
Module 1: Diagnostic Triage
Before initiating purification, identify the specific contaminant. Blind purification wastes valuable deuterated material.
Table 1: Impurity Identification Matrix (NMR & GC-MS)
| Symptom (Analytical Signal) | Probable Impurity | Origin / Causality |
| Water (HDO/D | Hygroscopic absorption from atmosphere or glass walls. | |
| 1,4-di-tert-butylbenzene | Over-alkylation during Friedel-Crafts synthesis. | |
| Benzene-d | Unreacted starting material or solvent carryover. | |
| Visual: Yellow/Orange tint | Fe/Al Salts or Olefins | Residual Lewis acid catalyst (AlCl |
| GC-MS: Peak @ M+56 mass units | Poly-alkylated species | Addition of extra tert-butyl groups. |
Module 2: Chemical Decontamination (The "Wet" Work)
Objective: Remove Lewis acid residues, trace olefins, and hydrolyzable impurities. Applicability: Essential if the solvent is colored or acidic.
Note: For small volumes (<10 mL), skip to Module 3 unless gross contamination is present.
Protocol:
-
Acid Wash: Wash the TBB-d14 with 10% volume of cold, concentrated sulfuric acid (H
SO ). -
Neutralization: Separate the organic layer and wash with 10% NaHCO
(aq) until CO evolution ceases. -
Desalting: Wash with deionized water followed by brine (saturated NaCl).
-
Pre-Drying: Dry over anhydrous CaCl
for 1 hour. Filter.
Critical Checkpoint: The liquid must be colorless before proceeding to distillation. If color persists, repeat the acid wash.
Module 3: Physical Separation (Distillation)
Objective: Separate TBB-d14 from poly-alkylated byproducts. Logic: The boiling point difference between mono- and di-substituted products allows for effective separation, even on small scales.
-
TBB Boiling Point: ~169°C[3]
-
1,4-di-TBB Boiling Point: ~235–240°C
The Workflow Diagram (Decision Logic):
Figure 1: Decision matrix for purification based on impurity profile.
Protocol:
-
Setup: Use a short-path distillation apparatus (for <20 mL) or a fractional column (for >50 mL).
-
Atmosphere: Flush the system with dry Nitrogen or Argon.[2]
-
Heating: Heat the bath to ~185°C.
-
Collection:
-
Foreshot: Discard the first 5% (removes residual benzene-d6 or low-boiling solvents).
-
Main Fraction: Collect vapor condensing at 168–170°C .
-
Residue: Do not distill to dryness. The high-boiling residue contains the 1,4-di-tert-butylbenzene.
-
Module 4: The "Last Mile" – Removing Trace Water
Objective: Remove water to <10 ppm for water-sensitive NMR. Context: TBB is hydrophobic, but glass surfaces and transfers introduce moisture.
Protocol:
-
Sieve Activation: Do not use sieves straight from the bottle.
-
Heat 4Å molecular sieves to 300°C under vacuum for 12 hours.
-
Cool under Argon.
-
-
Treatment: Add 5% w/v activated sieves to the distilled TBB-d14.
-
Incubation: Let stand for at least 24 hours.
-
Pro-Tip for NMR Tubes: Glass NMR tubes adsorb water.[4] For ultra-sensitive work, soak your NMR tubes in D
O overnight, then dry in an oven. This exchanges surface Si-OH groups to Si-OD, preventing proton exchange with your dry solvent.
FAQ: Troubleshooting Specific Scenarios
Q: Can I use rotary evaporation to purify TBB-d14? A: No. Rotary evaporators are designed for solvent removal, not purification. They lack the theoretical plates required to separate TBB (BP 169°C) from di-tert-butylbenzene (BP 235°C) effectively, and the vacuum seals often introduce grease contaminants.
Q: I see a peak at 1.30 ppm that won't go away after drying. What is it?
A: This is the tert-butyl group of 1,4-di-tert-butylbenzene . Drying agents (sieves/CaH
Q: Is Calcium Hydride (CaH
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The standard text for purification of aromatic hydrocarbons and specific boiling points).
-
NIST Chemistry WebBook. 1,4-Di-tert-butylbenzene Thermophysical Properties. (Source for boiling point differentials confirming feasibility of distillation).
-
Sigma-Aldrich Technical Bulletin. Solvent Drying and Purification with Molecular Sieves. (Protocols for sieve activation).
Sources
Technical Support Center: Optimizing Relaxation Times for tert-Butylbenzene-d14 in Quantitative NMR
Welcome to the technical support center for quantitative NMR (qNMR) analysis of tert-butylbenzene-d14. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this deuterated standard and encountering challenges related to its unique relaxation properties. The following troubleshooting guides and FAQs will provide in-depth technical explanations and actionable protocols to ensure the accuracy and reliability of your qNMR experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why does my qNMR experiment with tert-butylbenzene-d14 give inaccurate integrals or take an exceptionally long time?
Answer:
The core of the issue lies in the spin-lattice relaxation time (T1) of the nuclei you are observing (either the residual ¹H or the ¹³C nuclei). For accurate quantification in NMR, the magnetization of all nuclei must fully return to equilibrium between successive scans. This requires a relaxation delay (D1) of at least 5 times the longest T1 in your sample.[1] In practice, setting the total recycle time (relaxation delay + acquisition time) to be 5-7 times the longest T1 is a common practice for achieving >99% relaxation.[1]
The structure of tert-butylbenzene-d14, being almost fully deuterated, leads to inherently long T1 values for several reasons:
-
For ¹H qNMR: The single remaining proton on the aromatic ring lacks nearby protons, which are the primary source for the efficient dipole-dipole relaxation mechanism that dominates in proton-rich molecules.[2] Relaxation via neighboring deuterium atoms is significantly less efficient due to deuterium's smaller magnetogyric ratio.
-
For ¹³C qNMR: The primary relaxation pathway for protonated carbons is the dipole-dipole interaction with directly attached protons. In tert-butylbenzene-d14, this highly effective mechanism is absent for the deuterated carbons.[3] Consequently, these carbons must rely on much slower relaxation mechanisms, leading to T1 values that can be an order of magnitude longer than their protonated counterparts.[3] Quaternary carbons, even in protonated molecules, are known to have long T1 times, a characteristic that is exacerbated by deuteration.[4]
Failure to account for these long T1 values by setting an inadequate relaxation delay will result in partial saturation of the NMR signal, leading to diminished peak intensities and, consequently, inaccurate quantitative results.[1]
Question 2: My integrals for the analyte and the tert-butylbenzene-d14 standard are inconsistent. How do I troubleshoot this?
Answer:
Inconsistent integration is a classic symptom of incomplete relaxation. This troubleshooting workflow will help you diagnose and resolve the issue.
Caption: Workflow for troubleshooting inaccurate qNMR integrals.
Causality behind the workflow:
-
The Critical Question: The entire accuracy of your qNMR experiment hinges on the relaxation delay (D1). The first step is always to verify that it has been set correctly based on the longest T1 value in your sample, which could belong to either your analyte or the tert-butylbenzene-d14 standard.
-
The Definitive Solution: The most robust and scientifically sound approach is to measure the T1 values directly. The inversion-recovery experiment is the gold standard for this. Once you have determined the longest T1 (T1_max), you can confidently set your D1 to ≥ 5 x T1_max.
-
The Empirical Approach: If running a T1 experiment is not immediately feasible, you can empirically determine a sufficient D1. By acquiring spectra at progressively longer D1 values, you will observe the integrals of the slowly relaxing peaks increase until they plateau. The D1 value at which this plateau is reached indicates that full relaxation has been achieved.
Question 3: My T1 measurement for tert-butylbenzene-d14 is taking too long. Are there ways to shorten the T1 values to make my qNMR experiments more efficient?
Answer:
Yes, it is possible to shorten long T1 relaxation times, which can be particularly useful for a highly deuterated compound like tert-butylbenzene-d14. The most common method is to introduce a paramagnetic relaxation agent.
Mechanism of Action: Paramagnetic substances, such as chromium(III) acetylacetonate (Cr(acac)₃) or gadolinium complexes, have unpaired electrons.[5] These unpaired electrons create powerful fluctuating magnetic fields as the molecule tumbles in solution. This provides a very efficient relaxation pathway for nearby nuclei, dramatically shortening their T1 values.[6]
-
Selection of Agent: Cr(acac)₃ is a common choice as it is relatively inert, soluble in many organic solvents, and does not typically cause significant chemical shifts.
-
Concentration: Prepare a stock solution of the relaxation agent. The goal is to add a minimal amount to your NMR sample to shorten T1 without causing excessive line broadening (which affects T2). A final concentration in the range of 1-10 mM is typically a good starting point.
-
Procedure:
-
Prepare your qNMR sample (analyte and tert-butylbenzene-d14 standard) as you normally would.
-
Acquire a standard ¹H or ¹³C spectrum to serve as a reference.
-
Add a small, precise volume of the relaxation agent stock solution to the NMR tube.
-
Gently mix the sample.
-
Re-measure the T1 values using the inversion-recovery experiment. You should observe a significant decrease.
-
Once you have confirmed the new, shorter T1_max, you can set your qNMR relaxation delay accordingly (D1 ≥ 5 x new T1_max).
-
Data Summary: Effect of Paramagnetic Agent on T1
| Nucleus Type | Typical T1 (No Agent) | Expected T1 (with Cr(acac)₃) | Required D1 (No Agent) | Required D1 (with Cr(acac)₃) |
| Residual ¹H (Aromatic) | 10 - 20 s | 1 - 3 s | 50 - 100 s | 5 - 15 s |
| Quaternary ¹³C | 50 - 100+ s | 5 - 10 s | 250 - 500+ s | 25 - 50 s |
Important Considerations:
-
Inertness: Ensure the relaxation agent does not react with your analyte or standard.
-
Blank Signal: Verify that the relaxation agent does not have signals that overlap with your peaks of interest.
-
Consistency: Use the same concentration of the relaxation agent in all samples (calibrants and unknowns) to ensure a consistent effect.
Experimental Protocol: T1 Measurement by Inversion-Recovery
This protocol is optimized for samples containing species with potentially long T1 values, such as tert-butylbenzene-d14.
Objective: To accurately measure the T1 spin-lattice relaxation time for all signals of interest in the sample.
Pulse Sequence: The inversion-recovery experiment utilizes the following pulse sequence: D1 - 180°(x) - τ - 90°(x) - Acquire FID[1]
-
D1: A long relaxation delay to ensure the system starts at thermal equilibrium.
-
180° pulse: Inverts the net magnetization to the -z axis.
-
τ (tau): A variable delay during which the magnetization relaxes back towards the +z axis.
-
90° pulse: Tips the relaxed magnetization into the xy-plane for detection.
-
Sample Preparation: Prepare a sample of tert-butylbenzene-d14 and your analyte in a suitable deuterated solvent at a concentration that provides a good signal-to-noise ratio in a single scan.
-
Initial Setup:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Lock and shim the sample to achieve good magnetic field homogeneity.
-
Acquire a standard 1D spectrum to determine the spectral width and transmitter offset.
-
-
Configure the Inversion-Recovery Experiment:
-
Load a standard inversion-recovery pulse program (often named t1ir or similar).
-
Set the Relaxation Delay (D1): Critically, D1 must be longer than the expected full relaxation time. For a deuterated compound, start with a conservative D1 of at least 5 times your longest estimated T1. A value of 60-100 seconds is a safe starting point if the T1 is completely unknown.
-
Create the Variable Delay List (τ): This is a list of τ values that will be looped through. A good list will bracket the expected T1 value and should include several points much shorter and several points much longer than T1. A typical list for an unknown sample with a potentially long T1 might be: 0.01s, 0.1s, 0.5s, 1s, 2s, 4s, 8s, 15s, 30s, 60s.
-
Set Acquisition Parameters: Use a 90° pulse angle. The number of scans (NS) should be a multiple of 2 or 4 for phase cycling, but can be set to 1 if the signal is strong enough.
-
-
Execute the Experiment: The spectrometer will now acquire a series of spectra, one for each τ value in your list.
-
Data Processing and Analysis:
-
Process the 2D data (intensity vs. chemical shift for each τ). Phase the spectrum corresponding to the longest τ value to be positive. Apply this same phase correction to all other spectra.
-
The peak intensities will vary from negative (for short τ) through zero (the "null" point) to positive (for long τ).
-
Use the spectrometer's software to fit the intensity decay curve for each peak of interest to the exponential function: I(τ) = I₀(1 - 2e^(-τ/T1)).
-
The software will return the calculated T1 value for each peak.
-
Caption: From T1 measurement to accurate qNMR acquisition.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H T1 Relaxation Time Measurement. Retrieved from [Link]
-
Ashton, K. (2020, April 27). 12C/13C Isotope Effects on 1H T1 Relaxation Times. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). Measuring relaxation times - Inversion recovery for T1. Retrieved from [Link]
-
Reich, H. J. (n.d.). Relaxation in NMR Spectroscopy. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Ashton, K. (2008, April 2). Finding "Lost" Deuterated 13C Signals. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Sattler, M., & Fesik, S. W. (1996). Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. Structure, 4(11), 1245–1249. [Link]
-
Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. University of Ottawa NMR Facility Blog: 12C/13C Isotope Effects on 1H T1 Relaxation Times [u-of-o-nmr-facility.blogspot.com]
- 3. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Signal Overlap Issues Involving tert-Butylbenzene-d14
Welcome to the technical support center for resolving analytical challenges involving the internal standard, tert-butylbenzene-d14. This guide is designed for researchers, scientists, and drug development professionals who utilize this common internal standard in their chromatographic and spectroscopic analyses. As Senior Application Scientists, we have compiled our field-proven insights and best practices to help you troubleshoot and resolve signal overlap issues, ensuring the accuracy and integrity of your results.
Troubleshooting Guide: A Workflow for Diagnosing and Resolving Peak Overlap
Signal overlap, whether chromatographic (co-elution) or spectroscopic (spectral interference), can compromise the accuracy of quantification and the certainty of identification. This guide provides a systematic approach to diagnosing and resolving these issues when using tert-butylbenzene-d14.
Initial Assessment: Is My Internal Standard Signal Compromised?
The first step is to determine if you have a signal overlap issue. Look for these common indicators in your data:
-
Asymmetrical Peak Shape: The tert-butylbenzene-d14 peak is not Gaussian, exhibiting "shoulders" or appearing as merged peaks.[1][2]
-
Inconsistent Internal Standard Area: The peak area of tert-butylbenzene-d14 varies significantly across a sequence of injections, especially between standards and samples.
-
Changes in Mass Spectra Across the Peak: In GC-MS, if the mass spectra at the upslope, apex, and downslope of the tert-butylbenzene-d14 peak are not identical, it indicates the presence of more than one compound.[1]
-
Unstable Baseline or Unexpected Noise: A rising or unstable baseline around the retention time of your internal standard can be a sign of a low-level, broad co-eluting impurity.
If you observe any of these signs, proceed with the following troubleshooting workflow.
Troubleshooting Workflow for Signal Overlap
This workflow will guide you from problem identification to resolution.
Caption: A logical workflow for troubleshooting tert-butylbenzene-d14 signal overlap.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments with tert-butylbenzene-d14.
GC-MS Applications
Q1: My tert-butylbenzene-d14 peak has a shoulder. What are the likely causes and how do I fix it?
A: A shoulder on your internal standard peak is a strong indicator of co-elution, where another compound is eluting from the GC column at a very similar time.[2] Given that tert-butylbenzene is a non-polar aromatic compound, potential co-eluants in your matrix could include other alkylated benzenes or compounds with similar boiling points and polarities.
Causality: The separation of compounds in gas chromatography is governed by their volatility and their interaction with the stationary phase of the GC column. If an analyte has a similar boiling point and polarity to tert-butylbenzene-d14, it will travel through the column at a nearly identical rate, leading to co-elution.
Protocol 1: Optimizing GC Oven Temperature Program to Resolve Co-elution
This protocol aims to enhance the separation between tert-butylbenzene-d14 and the interfering compound by modifying the temperature gradient.
-
Identify Elution Temperature: Determine the oven temperature at which the tert-butylbenzene-d14 peak elutes in your current method.
-
Introduce an Isothermal Hold: Modify your temperature program to include a 1-2 minute isothermal hold at a temperature 20-30°C below the elution temperature.[3]
-
Reduce Ramp Rate: After the hold, reduce the temperature ramp rate (e.g., from 20°C/min to 10°C/min) through the elution temperature of the internal standard. This gives the two compounds more time to interact differently with the stationary phase, improving separation.[4]
-
Re-inject and Evaluate: Inject a standard or a sample and check if the peak shape of tert-butylbenzene-d14 has improved and if a new, separate peak is now visible.
Q2: The mass spectrum of my analyte overlaps with the major ions of tert-butylbenzene-d14. What are my options?
A: This is a case of spectral overlap, which can artificially inflate the signal of your analyte if you are using shared ions for quantification. The primary ions for tert-butylbenzene (non-deuterated) are m/z 119 (M-15, loss of a methyl group) and m/z 91 (tropylium ion).[5][6] For the fully deuterated (d14) version, you would expect these to shift. The molecular weight of tert-butylbenzene is 134.22 g/mol .[6][7] The deuterated version will have a higher mass.
Causality: Even if chromatographically separated, if the chosen quantifier ion for your analyte is also a significant fragment of the internal standard, any tailing of the internal standard peak can contribute to the analyte's signal.
Troubleshooting Steps:
-
Select a Different Quantifier Ion: Examine the full mass spectrum of your analyte and choose a unique, abundant ion that is not present in the mass spectrum of tert-butylbenzene-d14 for quantification.
-
Utilize Mass Spectral Deconvolution: If no unique ion is available, deconvolution algorithms can be used. These computational methods analyze the subtle differences in the mass spectra across the overlapping peaks to mathematically separate the contributions of each compound.[8][9][10] This can be effective even when chromatographic resolution is not perfect. However, be aware that the accuracy of deconvolution can decrease with severely overlapped peaks or when the compounds have very similar mass spectra.[8]
-
Improve Chromatographic Separation: Even with spectral overlap, improving the chromatographic separation as described in Q1 will minimize the extent of the interference.
Table 1: Common Ions for tert-Butylbenzene and Potential for Overlap
| Compound | Expected Primary Ions (m/z) | Potential Overlapping Analytes |
| tert-Butylbenzene (H14) | 134 (M+), 119, 91 | Other aromatic compounds, tropylium-containing structures |
| tert-Butylbenzene-d14 | ~148 (M+), ~130, ~98 | Analytes with fragments in these higher mass ranges |
Note: The exact m/z values for the deuterated compound can vary slightly based on the fragmentation pattern.
NMR Applications
Q3: In my ¹H NMR spectrum, the residual proton signals of tert-butylbenzene-d14 are obscuring signals from my analyte. What can I do?
A: While tert-butylbenzene-d14 is highly deuterated, it is never 100% isotopically pure. The residual proton signals, though small, can interfere with the signals of your analyte, especially at low concentrations. The non-deuterated form shows signals for the tert-butyl protons and the aromatic protons.
Causality: The chemical shifts of the residual protons in tert-butylbenzene-d14 will be nearly identical to their non-deuterated counterparts. If your analyte has signals in these aromatic or aliphatic regions, overlap can occur.
Troubleshooting Steps:
-
Use a Higher Field Instrument: Moving to a higher field strength NMR spectrometer (e.g., from 400 MHz to 800 MHz) can increase the chemical shift dispersion, potentially resolving the overlapping signals.[11]
-
Two-Dimensional (2D) NMR: A 2D NMR experiment, such as a Heteronuclear Single Quantum Coherence (HSQC) experiment, can be very effective.[12] It spreads the proton signals out into a second dimension based on their correlation to carbon-13 nuclei. Even if two proton signals overlap in the 1D spectrum, it is highly unlikely that their attached carbons will also have the same chemical shift. This allows for unambiguous assignment and can aid in quantification.
-
Change the Solvent: Sometimes, changing the NMR solvent can induce small changes in the chemical shifts of your analyte or the internal standard, which may be sufficient to resolve the overlap.
Caption: Decision tree for resolving ¹H NMR signal overlap with tert-butylbenzene-d14.
General Considerations
Q4: When should I consider choosing a different internal standard?
A: While tert-butylbenzene-d14 is a robust internal standard for many applications, there are situations where it may not be the optimal choice. You should consider an alternative if:
-
Persistent Co-elution: Despite extensive method development, you cannot chromatographically resolve it from an interfering matrix component.
-
Irresolvable Spectral Overlap: Your analyte of interest and the internal standard share all major, unique mass fragments, making deconvolution unreliable.
-
Isotope Exchange: While less common for a deuterated hydrocarbon, if you are working in a highly reactive medium, you should confirm that no hydrogen-deuterium exchange is occurring.
-
Analyte Similarity: The best internal standards are isotopically labeled versions of the analyte itself.[13][14] If a deuterated version of your target compound is available, it will be the best choice as it will have nearly identical chemical and physical properties, ensuring it behaves similarly during sample preparation and analysis.[15]
References
- How to Resolve GC-MS Peak Overlap in High-Resolution Work. (2022, September 22). Vertex AI Search.
- Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic.
- Resolving co-elution issues in GC analysis of flavor compounds. Benchchem.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- How can I interpret a NMR with so much noises and peak overlaps?.
- Rational Design of [13C,D14]Tert-butylbenzene as a Scaffold Structure for Designing Long-lived Hyperpolarized 13C Probes.
- Methods to separate co-eluting peaks.
- Tert-Butylbenzene. PubChem.
- Benzene, tert-butyl-. NIST WebBook.
- Benzene, tert-butyl-. NIST WebBook.
- 1,4-Di-tert-butylbenzene. PubChem.
- 1,3,5-Tri-tert-butylbenzene(1460-02-2) 1H NMR spectrum. ChemicalBook.
- t-Butylbenzene.
- Chrom
- Resolution of overlapping signals using 2D NMR spectroscopy.
- Rational design of [13C,D14]tert-butylbenzene as a scaffold structure for designing long-lived hyperpolarized 13C probes. PMC.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Does anyone have experience on irregularity of internal standard peak area size in GC?.
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research.
- Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Example of deconvolution: three overlapping peaks were separated.
- Optimized GC/MS/MS Analysis for PAHs in Challenging M
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- Signal Overlap in NMR Spectroscopy. YouTube.
- Analysis of tert-Butanol, Methyl tert-Butyl Ether, Benzene, Toluene, Ethylbenzene and Xylene in Ground Water by Headspace Gas Chromatography-Mass Spectrometry.
- quantification of organic acids by deuterated standards.
- 1,4-Di-tert-butylbenzene(1012-72-2) MS spectrum. ChemicalBook.
- Improved Peak Detection and Deconvolution of Native Electrospray Mass Spectra from Large Protein Complexes. PubMed Central.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- Analysis results of GC. Shimadzu.
- Internal standard in LC-MS/MS.
- How can I improve the resolution of the peaks in gas chromatography?.
- Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK.
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- Spectral deconvolution for overlapping GC/MS components. Journal of the American Society for Mass Spectrometry.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chrom
- Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Arom
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.
- Optimized GC/MS Analysis for PAHs in Challenging M
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, tert-butyl- [webbook.nist.gov]
- 7. Benzene, tert-butyl- [webbook.nist.gov]
- 8. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 9. spectralworks.com [spectralworks.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
proper storage conditions to extend shelf life of tert-butylbenzene-d14
Technical Support Guide: Optimizing Shelf Life for tert-Butylbenzene-d14
To: Research Scientists & Laboratory Managers From: Senior Application Scientist, Isotope Stability Unit Subject: Storage Protocols, Stability Mechanisms, and Troubleshooting for C₁₀D₁₄
Executive Summary & Core Directive
tert-Butylbenzene-d14 (CAS: 209963-71-3) is a fully deuterated aromatic hydrocarbon widely used as an internal standard in NMR spectroscopy and metabolic tracer studies. While the molecule exhibits robust chemical stability due to the steric hindrance of the tert-butyl group and the aromatic ring's resonance, its utility relies entirely on isotopic purity (>99 atom % D) .
The Critical Threat: The primary failure modes for this compound are not chemical decomposition, but isotopic dilution (H/D exchange with atmospheric moisture) and volumetric loss (evaporation of the volatile liquid).
To extend shelf life beyond the standard 1-2 years, you must transition from "passive storage" to an active containment strategy .
The Fundamentals of Stability (The "Why")
To preserve tert-butylbenzene-d14, one must understand the thermodynamic and kinetic drivers of its degradation.
A. Isotopic Dilution (The Silent Killer)
Although tert-butylbenzene is hydrophobic, atmospheric water vapor (H₂O) is pervasive. Over time, moisture can permeate imperfect seals. While the carbon-deuterium (C-D) bonds are strong ($ \approx 341 \text{ kJ/mol} $), trace acidic impurities on glassware surfaces can catalyze Hydrogen-Deuterium (H/D) Exchange , replacing valuable deuterium with protium from water. This results in the appearance of unwanted signals in the aliphatic (1.3 ppm) and aromatic (7.1-7.5 ppm) regions of your NMR spectrum.
B. Volatility & Headspace Thermodynamics
tert-Butylbenzene is a liquid with a boiling point of ~169°C. While less volatile than benzene, it still possesses significant vapor pressure at room temperature. In a container with a large headspace (air gap), the liquid-vapor equilibrium constantly drives solvent into the gas phase. If the cap seal is compromised (e.g., by septum coring), the solvent escapes, altering the concentration of any dissolved analytes or simply wasting the expensive standard.
Advanced Storage Protocol (The "How")
Do not rely on the manufacturer's minimum requirement of "Store at Room Temperature." For extended shelf life, implement the following Tier 1 Protocol .
Storage Conditions Summary Table
| Parameter | Standard Practice (Acceptable) | Extended Life Protocol (Recommended) | Technical Rationale |
| Temperature | 20°C – 25°C (Room Temp) | 2°C – 8°C (Refrigerated) | Lowers vapor pressure; slows kinetic rate of potential H/D exchange. |
| Atmosphere | Ambient Air | Dry Argon or Nitrogen | Displaces moisture-laden air; Argon is heavier than air and blankets the liquid surface. |
| Container | Clear/Amber Glass | Amber Glass + Teflon-Lined Cap | Amber blocks UV (radical scavenger protection); Teflon prevents leaching and permeation. |
| Seal | Parafilm | Teflon Tape + Parafilm | Parafilm is permeable to organic vapors over time; Teflon tape on threads provides a true chemical seal. |
Visualization: Storage Decision Workflow
Troubleshooting & FAQs
Q1: I see small peaks in the aromatic region (approx. 7.2 ppm) that weren't there before. Is my product degraded?
-
Diagnosis: This is likely H/D Exchange or Protium Contamination .
-
Root Cause: Moisture ingress has allowed H₂O to exchange with the aromatic deuteriums, or non-deuterated benzene derivatives have leached from a plastic cap liner.
-
Solution: Check the water peak (HOD) in your NMR.[1] If the water peak is large, the solvent is "wet." You can attempt to dry it over molecular sieves (3Å or 4Å), but if the aromatic protons have already exchanged, the isotopic purity is permanently compromised.
Q2: Can I store tert-butylbenzene-d14 in a plastic tube (e.g., Falcon tube)?
-
Verdict: ABSOLUTELY NOT.
-
Reasoning: Aromatic hydrocarbons are excellent swelling agents for many polymers (polystyrene, polypropylene). The solvent will leach plasticizers (phthalates) into your sample, ruining your spectral baseline with massive aliphatic impurity peaks, and the solvent itself will permeate through the plastic wall, leading to volume loss. Always use Type 1 Borosilicate Glass .
Q3: The septum on my vial is crumbling. Why?
-
Mechanism: "Coring." Repeated punctures with large-gauge needles damage the PTFE (Teflon) face of the septum, exposing the underlying silicone or rubber to the solvent. tert-Butylbenzene will swell and degrade the rubber, causing it to crumble into the liquid.
-
Fix: Use a new Teflon-lined solid cap for storage. Only use septa caps during active sampling. If particulates are visible, filter the solvent through a glass wool plug or a 0.2 µm PTFE syringe filter.
Q4: I stored it in the fridge, and now it looks cloudy. Is it spoiled?
-
Diagnosis: Phase change or water condensation.
-
Explanation: tert-Butylbenzene has a freezing point of roughly -58°C, so it should remain liquid at 4°C. Cloudiness usually indicates that atmospheric moisture condensed on the cold liquid surface when the bottle was opened before warming to room temperature.
-
Corrective Action: Always allow the cold vial to equilibrate to room temperature (approx. 30 mins) in a desiccator before opening. This prevents condensation from forming inside the bottle.
Experimental Protocol: Inert Gas Blanketing
To prevent oxidation and moisture ingress after opening a vial, follow this "Active Blanketing" procedure.
Materials:
-
Source of dry Nitrogen (N₂) or Argon (Ar).
-
Glass Pasteur pipette.
-
Parafilm and Teflon tape.
Step-by-Step:
-
Flow Rate: Set gas flow to a gentle stream (barely audible hiss). High pressure will splash the solvent.
-
Position: Insert the pipette tip into the vial, roughly 1 cm above the liquid surface. Do not bubble the gas through the liquid , as this encourages evaporation.
-
Displacement: Hold for 10–15 seconds. Argon is heavier than air and will sink, effectively displacing the oxygen/moisture layer. Nitrogen mixes more with air but is still effective if flushed adequately.
-
Immediate Seal: Withdraw the pipette and immediately screw on the cap.
-
External Seal: Wrap the cap threads with Teflon tape before screwing it on (if possible), or wrap the cap-neck junction with Parafilm after closing.
Visualizing the Degradation Pathway
Fig 2: Primary failure modes leading to solvent instability.
References & Authoritative Sources
-
Cambridge Isotope Laboratories (CIL). NMR Solvent Storage and Handling Information.[1][2][3] (Standard protocols for deuterated solvent maintenance).
-
CDN Isotopes. tert-Butylbenzene-d14 Product Specifications & Stability. (Specific compound data).
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. (Reference for identifying contamination peaks).
-
Sigma-Aldrich (Merck). Safety Data Sheet: tert-Butylbenzene. (Physical properties and safety data).
Sources
dealing with evaporation rates of tert-butylbenzene-d14 during experiments
This guide is structured as a specialized Technical Support Center response, designed for researchers observing concentration drifts or volume losses when using tert-butylbenzene-d14 (TBB-d14) .
Given TBB-d14's physical properties (Boiling Point ~169°C), "evaporation" is rarely an issue at room temperature unless the system is compromised.[1] Therefore, this guide focuses on the two most common high-risk scenarios: High-Temperature NMR (100°C+) and Long-Term Internal Standard Stability .[1]
Ticket ID: TBB-D14-EVAP-001 Assigned Specialist: Senior Application Scientist, Spectroscopy Division Status: Open Subject: Mitigating Evaporation and Concentration Drift in TBB-d14 Workflows[1]
Module 1: The Physics of Loss (Root Cause Analysis)
Before applying fixes, we must validate the mechanism of loss.[1] TBB-d14 is not highly volatile like Chloroform-d (BP 61°C).[1] It has a boiling point of ~169°C and a vapor pressure of only ~2.2 mmHg at 25°C [1, 2].
If you are observing "evaporation," it is likely due to one of three specific failure modes:
-
High-Temperature NMR Operations (>100°C): At elevated temperatures (common for polymer solubility studies), the vapor pressure rises exponentially.[1] A standard PP cap will fail, and even standard J-Young valves may leak if not maintained.[1]
-
Differential Evaporation (The "Concentration Trap"): If TBB-d14 is used as an internal standard dissolved in a more volatile solvent (e.g., CDCl3), the solvent evaporates, increasing the TBB-d14 concentration.[1] If TBB-d14 is the solvent, the solute concentrates.[1]
-
Septum Coring (Chromatography): Repeated punctures by autosampler needles in GC/LC vials create micro-vents, allowing slow headspace exchange over long sequences.[1]
Quantitative Data: Vapor Pressure vs. Temperature
Note: Values are approximated based on non-deuterated TBB, as the Isotope Effect on vapor pressure is negligible for general handling.
| Temperature (°C) | Vapor Pressure (mmHg) | Risk Level | Recommended Containment |
| 25°C | 2.2 | Low | Standard Screw Cap / Crimp Top |
| 100°C | ~80.0 | Moderate | PTFE-Lined Solid Cap / J-Young |
| 130°C | ~250.0 | High | Flame Seal or High-Pressure Valve |
| 169°C | 760.0 (Boiling) | Critical | Reflux System / Sealed Ampoule |
Module 2: Troubleshooting Workflows
Workflow A: Diagnosing NMR Signal Drift
Use this logic flow to determine if your issue is physical evaporation or chemical exchange.
Figure 1: Decision tree for diagnosing signal instability in TBB-d14 NMR experiments.
Module 3: Prevention Protocols
Protocol 1: High-Temperature NMR (100°C - 150°C)
Target Audience: Polymer Chemists, Kineticists.[1]
The Failure: Standard polyethylene NMR caps soften at ~60°C and melt/deform at >100°C, breaking the seal.[1] The Fix:
-
Vessel Selection: Use J-Young Valve NMR tubes (PTFE valve) or Screw-Cap tubes with PTFE/Silicone septa .[1] Avoid standard push-on caps entirely.[1]
-
The "Backfill" Technique:
-
Step 1: Prepare sample in the J-Young tube.[1]
-
Step 2: Freeze sample (Liquid N2 or Dry Ice).[1]
-
Step 3: Evacuate headspace (vacuum) and backfill with inert gas (Argon/N2) to remove O2 (which promotes degradation at high temps).[1]
-
Step 4: Close valve tightly while sample is still cold.[1]
-
Why? As the sample heats to 130°C, the internal pressure increases.[1] A secure PTFE valve withstands this pressure, preventing vapor loss [3].[1]
-
-
Thermal Gradient Management: Ensure the lift gas flow in the NMR probe is sufficient to keep the top of the tube (the valve) cooler than the sample zone, preventing valve deformation.
Protocol 2: Long-Term Storage of Standard Solutions
Target Audience: Analytical Chemists maintaining stock solutions.
The Failure: Storing TBB-d14 stock solutions in volumetric flasks or snap-cap vials leads to "creeping" evaporation.[1] The Fix:
-
Gravimetric Verification:
-
Vial Selection: Use Amber glass vials with crimp-top caps (Aluminum seal) and PTFE-lined septa .
Module 4: Chromatographic Consistency (GC/LC)
When using TBB-d14 as an internal standard in autosamplers:
The Issue: "Septum Coring." After the first injection, the septum is compromised.[1] TBB-d14 (or the carrier solvent) evaporates through the puncture hole during long overnight queues.
The Solution: Sandwich Injection Logic If your autosampler supports it, use a "Sandwich Injection" to prevent evaporation from the needle tip during the transfer: [Air Gap] | [TBB-d14 Plug] | [Air Gap] | [Sample]
Hardware Fixes:
-
Cooling: Set autosampler tray temperature to 4°C or 10°C. This lowers the vapor pressure of TBB significantly (refer to Module 1 data), reducing the drive for evaporation [4].[1]
-
Pre-slit Septa? Only use pre-slit septa if the vial will be used immediately.[1] For runs >4 hours, use non-slit PTFE/Silicone septa to maintain the seal until the moment of injection.
FAQ: Frequently Asked Questions
Q: I see a new triplet appearing near 1.3 ppm in my TBB-d14 NMR spectrum. Is this evaporation? A: No.[1] This is likely H/D Exchange or degradation, not evaporation.[1] If TBB-d14 is exposed to moisture or acidic impurities, the deuterium on the tert-butyl group is relatively stable, but the aromatic ring can undergo exchange under harsh conditions.[1] However, 1.3 ppm is characteristic of an aliphatic protonated tert-butyl group.[1] Check if you are using protonated TBB by mistake, or if your "d14" standard has low isotopic purity (~98% D means 2% H remains).
Q: Can I use Parafilm to seal my NMR tubes at 130°C? A: Absolutely not. Parafilm melts at ~60°C and dissolves in aromatic solvents like tert-butylbenzene. It will contaminate your sample (giving massive aliphatic peaks in NMR) and fail to stop evaporation.[1] Use PTFE tape (plumber's tape) on the threads of a screw-cap tube instead.[1]
Q: My internal standard (TBB-d14) peak area increases over a 24-hour GC run. Why? A: This is a classic symptom of carrier solvent evaporation .[1] If your TBB-d14 is dissolved in a volatile solvent (like Hexane or DCM), the solvent evaporates from the vial faster than the TBB-d14 does.[1] This makes the TBB-d14 more concentrated in later samples.[1]
-
Fix: Use a less volatile carrier solvent or cool the autosampler tray.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7366, tert-Butylbenzene.[1] Retrieved from [Link][1]
-
Organomation (2025). NMR Sample Preparation: The Complete Guide (Preventing Solvent Loss). Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Are Your Autosampler Vials Compromising Your Results? (Evaporation Rates). Retrieved from [Link]
Sources
Validation & Comparative
Validation of Isotopic Purity in Tert-Butylbenzene-d14 Batches: A Comparative Performance Guide
Executive Summary
In quantitative metabolomics and reaction mechanism studies, Tert-Butylbenzene-d14 (TBB-d14) serves as a critical internal standard due to its chemical stability and distinct retention characteristics.[1] However, commercial batches vary significantly in isotopic enrichment (atom % D), ranging from "Standard Grade" (98% D) to "High-Purity Validated" (>99.5% D).[1]
This guide objectively compares the performance of Validated High-Purity TBB-d14 against Standard Grade alternatives . Experimental data demonstrates that insufficient isotopic purity leads to significant quantification errors in Mass Spectrometry (MS) due to isotopologue overlap and "ghost" signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] We provide a self-validating dual-method protocol (qH-NMR and GC-MS) to ensure batch integrity.[1]
Technical Background: The Isotopologue Challenge
The synthesis of TBB-d14 typically involves H/D exchange reactions or de novo synthesis from deuterated precursors.[1] Incomplete deuteration results in a distribution of isotopologues —molecules with 13, 12, or fewer deuterium atoms instead of the full 14.[1]
-
TBB-d14 (Target):
(Mass ~148.31 Da)[1] -
TBB-d13 (Impurity):
(Mass ~147.30 Da)[1] -
Impact: In MS, d13 and d12 impurities contribute to the "M-1" and "M-2" channels.[1] If the analyte of interest has a mass close to these impurities, or if the internal standard is used to correct for ion suppression, these impurities introduce a non-linear bias.[1]
Comparison of Alternatives
| Feature | Validated High-Purity TBB-d14 | Standard Grade TBB-d14 | Partial Labels (e.g., TBB-d9) |
| Enrichment | >99.5 atom % D | ~98 atom % D | Ring-D only (d5) or t-Butyl-D only (d9) |
| MS Spectral Cleanliness | <0.5% signal in M-1 channel | 2-5% signal in M-1 channel | High risk of overlap with metabolites |
| NMR Utility | "Silent" in 1H-NMR | Residual proton peaks interfere | Significant proton signals present |
| Cost | High | Moderate | Low |
| Application | Trace quantitation, qNMR | Routine GC-MS ID | Mechanistic studies |
Comparative Experimental Data
The following data summarizes a direct comparison between a validated batch (Batch V-99) and a standard commercial batch (Batch C-98).
Experiment A: MS Quantification Error
Objective: Determine the "crosstalk" error introduced by isotopic impurities when measuring a theoretical analyte at m/z 147.
Table 1: Isotopic Contribution & Quantification Error
| Metric | Batch V-99 (High Purity) | Batch C-98 (Standard) | Impact |
| Primary Ion (m/z 148) | 100% (Relative Abundance) | 100% (Relative Abundance) | Signal Intensity |
| Impurity Ion (m/z 147) | 0.35% | 4.20% | Interference Source |
| Impurity Ion (m/z 146) | <0.10% | 1.15% | Baseline Noise |
| Quantification Bias | < 0.5% | ~ 4-5% | High Error in Standard Batch |
Interpretation: Batch C-98 contains significant d13 isotopologues.[1] If used as an internal standard for an analyte at m/z 147, it would artificially inflate the analyte signal by over 4%, rendering trace analysis invalid.[1]
Experiment B: 1H-NMR Residual Signal
Objective: Quantify residual protons using Maleic Acid as an internal standard.[1]
Table 2: qH-NMR Residual Proton Analysis
| Region | Batch V-99 (High Purity) | Batch C-98 (Standard) |
| Aromatic Region (7.0-7.5 ppm) | No detectable signal (S/N < 3) | Distinct multiplet (Integrated 1.8% H) |
| t-Butyl Region (1.3 ppm) | Trace singlet (<0.2% H) | Singlet (Integrated 2.1% H) |
| Total Isotopic Purity | 99.8% D | 98.1% D |
Validation Protocols
To ensure scientific integrity, every batch must be validated using the following Dual-Stage Protocol . This system is self-validating: NMR provides absolute proton count, while GC-MS resolves the isotopologue distribution.[1]
Protocol A: Quantitative 1H-NMR (The "Zero-Signal" Test)
Rationale: A perfect TBB-d14 sample should be invisible in proton NMR.[1] Any signal represents impurity.[1]
-
Sample Prep: Dissolve 10 mg TBB-d14 in 600 µL
(100% D, high purity). -
Internal Standard: Add 1.0 mg Maleic Acid (traceable standard) to quantify residual signal.
-
Acquisition:
-
Analysis: Integrate the region 7.0–7.5 ppm (aromatic) and 1.3 ppm (t-butyl).[1] Compare integrals to the Maleic Acid standard (6.3 ppm).
Protocol B: GC-MS Isotopologue Distribution
Rationale: NMR averages the proton content; GC-MS separates the specific isotopologues (d14 vs d13).
-
Instrument: Single Quadrupole or TOF GC-MS (EI Mode, 70 eV).
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Method:
-
Injector: 250°C, Split 1:50.[1]
-
Oven: 60°C (2 min)
20°C/min 200°C.
-
-
Data Processing:
Visualizations
Diagram 1: Dual-Stage Validation Workflow
This logic gate ensures only high-fidelity batches are released for sensitive applications.[1]
Caption: Figure 1. The sequential decision matrix for validating isotopic purity. NMR screens for total proton content, while GC-MS confirms specific isotopologue ratios.[1]
Diagram 2: Isotopologue Interference Mechanism
Visualizing why "Standard Grade" fails in trace analysis.
Caption: Figure 2. Mechanism of quantification error. The d13 impurity in standard batches co-elutes and acts as an interferent in the analyte's mass channel.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7366, tert-Butylbenzene. Retrieved from [Link]
-
Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link] (General Reference for Methodology)
-
Trivedi, M. et al. (2016). Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance...[1]. ResearchGate.[1][2] Retrieved from [Link]
Sources
Reference NMR Spectrum & Performance Guide: High-Purity tert-Butylbenzene-d14
Executive Summary: The Case for tert-Butylbenzene-d14
In high-field NMR spectroscopy, the choice of deuterated solvent is often dictated by solubility, temperature range, and spectral window interference.[1] While Benzene-d6 and Toluene-d8 are industry standards for aromatic solvating power, they fail in specific high-stress applications—namely, high-temperature experiments (>110°C) and resolution-critical studies requiring a bulky, non-coordinating aromatic environment.[1]
tert-Butylbenzene-d14 (TBB-d14) emerges as the superior alternative for these niche applications.[1] Its high boiling point (169°C) and unique magnetic anisotropy provide a stable lock signal and distinct solvent-induced shifts (SIS) that can resolve overlapping resonances in complex analytes.[1]
This guide provides the Reference NMR Spectrum data for high-purity (>99.5 atom% D) TBB-d14, compares it against standard alternatives, and outlines a self-validating protocol for purity verification.
Comparative Analysis: TBB-d14 vs. Alternatives
The following table contrasts TBB-d14 with common aromatic deuterated solvents. The critical advantage of TBB-d14 is its liquid range and steric bulk, which minimizes specific solute-solvent aggregation compared to benzene.[1]
Table 1: Performance Specification Comparison
| Feature | tert-Butylbenzene-d14 | Benzene-d6 | Toluene-d8 | 1,2-Dichlorobenzene-d4 |
| Boiling Point | 169°C | 80.1°C | 110.6°C | 180°C |
| Melting Point | -58°C | 5.5°C | -95°C | -17°C |
| Residual 1H Signal | ~7.3 ppm (m), ~1.3 ppm (s) | 7.16 ppm (s) | 7.09, 7.00, 2.09 ppm | 7.2, 6.9 ppm |
| Water Signal (approx) | Distinct (variable) | ~0.4 ppm | ~0.4 ppm | ~1.5 ppm |
| Viscosity (25°C) | Medium | Low | Low | High |
| Primary Application | High-Temp NMR, Steric Exclusion | General Purpose | Variable Temp (Low) | High-Temp Polymers |
Analyst Insight: While ODCB-d4 (1,2-Dichlorobenzene) has a higher boiling point, it is polar and chlorinated, which can induce unwanted chemistry or degradation in sensitive organometallics.[1] TBB-d14 offers a chemically inert, hydrocarbon-only environment at elevated temperatures.[1]
The Reference Spectrum: tert-Butylbenzene-d14
To validate the quality of a TBB-d14 batch, one must analyze three spectral domains: the Deuterium (2H) Lock Signal , the Residual Proton (1H) impurities, and the Carbon (13C) skeleton.[1]
A. Deuterium (2H) NMR – The Lock Channel
Used for magnetic field locking and shimming.[1]
-
Aromatic Region:
ppm (Broad singlet/multiplet).[1]-
Note: The aromatic deuterons (d5) relax faster than the aliphatic ones due to quadrupolar coupling efficiency.[1]
-
-
Aliphatic Region:
ppm (Sharp singlet).[1]
B. Residual Proton (1H) NMR – Purity Check
Ideally silent. Signals indicate isotopic impurity (protio-isotopomers).[1]
-
Aromatic Protons: Multiplet centered at 7.1 – 7.4 ppm .[1]
-
Pattern: In a d14 solvent, residual protons typically appear as small multiplets due to coupling with adjacent deuterons (
is small but broadens the line).[1]
-
-
Aliphatic Protons: Singlet at 1.33 ppm .[1]
-
Water: Typically appears broad around 1.5 – 2.0 ppm depending on temperature and concentration, often distinct from the bulk solvent peaks.[1]
C. Carbon-13 (13C) NMR
Dominated by solvent signals.[1][2][3] Use for chemical identity verification.[1]
-
Ipso Carbon: ~150.8 ppm (Low intensity septet).[1]
-
Meta Carbon: ~127.8 ppm (Septet,
Hz).[1] -
Quaternary t-Butyl: ~34.5 ppm (Low intensity).[1]
-
Methyl t-Butyl: ~31.3 ppm (Septet, dominant aliphatic signal).[1]
Experimental Protocol: Purity Validation Workflow
This protocol ensures the solvent is suitable for trace analysis or quantitative NMR (qNMR).[1]
Materials Required
-
Sample: 0.6 mL tert-Butylbenzene-d14.
-
Standard: 1 mg 1,4-Dioxane (Internal Standard for qNMR) or TMS (Tetramethylsilane).[1]
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).
Step-by-Step Methodology
-
Preparation:
-
In a glovebox (N2 atmosphere), filter 1 mL of TBB-d14 through a 0.2 µm PTFE filter to remove particulates.
-
Add internal standard if quantitative isotopic purity is required.
-
-
Acquisition (1H NMR):
-
Pulse Sequence: zg30 (30° pulse) or equivalent.
-
Relaxation Delay (D1): Set to 30 seconds .
-
Scans (NS): 64 scans minimum for S/N > 100 on residual peaks.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase and baseline correct manually.[1]
-
Integrate the residual solvent peaks relative to the internal standard.
-
-
Calculation:
-
Calculate atom % D using the ratio of residual proton integral to the theoretical molar concentration of the solvent.[1]
-
Visualization: Quality Assurance Workflow
The following diagram illustrates the logical flow for validating a new batch of TBB-d14 before releasing it for sensitive experiments.
Figure 1: Decision matrix for validating high-purity deuterated solvents prior to high-temperature NMR studies.
References
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] Link[1]
-
Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organic Process Research & Development, 20(3), 661–667.[1] Link[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1][6] (Chapter 3: Practical Aspects of NMR Spectroscopy). Link
-
Reich, H. J. (2023).[1] "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry.[1] Link
Sources
- 1. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR solvent reference shift [chem.ch.huji.ac.il]
- 3. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
- 4. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 1H NMR spectrum [chemicalbook.com]
- 5. 1,4-Di-tert-butylbenzene(1012-72-2) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Deuterated Aromatic Solvents: The Unseen Advantages of Tert-butylbenzene-d14
For researchers, scientists, and drug development professionals, the choice of a deuterated solvent is a critical decision that can significantly impact the quality and success of NMR-based structural elucidation, reaction monitoring, and high-temperature studies. While common deuterated aromatic solvents like benzene-d6 and toluene-d8 are workhorses in many laboratories, a lesser-known contender, tert-butylbenzene-d14, offers a unique combination of properties that make it a superior choice for a range of demanding applications. This guide provides an in-depth comparison of tert-butylbenzene-d14 with other deuterated aromatic solvents, supported by experimental data and protocols, to empower you to make the most informed solvent selection for your research.
The Critical Role of the Deuterated Solvent in Modern Research
Deuterated solvents are indispensable in NMR spectroscopy. By replacing protons (¹H) with deuterium (²H), these solvents eliminate overwhelming solvent signals from the ¹H NMR spectrum, allowing for the clear observation of signals from the analyte of interest. Furthermore, the deuterium signal provides a lock for the NMR spectrometer, ensuring the stability of the magnetic field during data acquisition.
However, the ideal deuterated solvent should not only be "invisible" in the ¹H NMR spectrum but also possess physical and chemical properties that are compatible with the experimental conditions and the sample under investigation. These properties include a wide liquid temperature range, chemical inertness, and appropriate solubilizing power. It is in these aspects that tert-butylbenzene-d14 truly excels.
Unveiling the Superior Properties of Tert-butylbenzene-d14
Tert-butylbenzene-d14 is an aromatic hydrocarbon where all 14 hydrogen atoms have been replaced with deuterium. This isotopic substitution, combined with its unique molecular structure, bestows upon it several advantages over other commonly used deuterated aromatic solvents.
A Wider Liquid Range for Unparalleled Versatility
One of the most significant advantages of tert-butylbenzene-d14 is its exceptionally wide liquid temperature range. With a melting point of -58 °C and a boiling point of 169 °C, it remains in the liquid state over a 227 °C window.[1] This far surpasses the liquid ranges of benzene-d6 (MP: 6.8 °C, BP: 79.1 °C) and toluene-d8 (MP: -95 °C, BP: 111 °C).
This wide liquid range makes tert-butylbenzene-d14 an ideal solvent for variable temperature NMR studies, from low-temperature investigations of dynamic processes to high-temperature experiments for studying thermally stable compounds, reaction kinetics, or overcoming solubility issues.
Figure 1: Comparison of the liquid temperature ranges of common deuterated aromatic solvents.
Unmatched Chemical Inertness for Sensitive Systems
The chemical stability of a deuterated solvent is paramount, especially when studying reactive intermediates or catalytic processes. Toluene-d8, with its benzylic deuterium atoms, can be susceptible to abstraction by radicals or strong bases. Benzene-d6, while lacking benzylic positions, can still participate in certain reactions.
Tert-butylbenzene-d14, on the other hand, exhibits exceptional chemical inertness. The absence of benzylic protons and the steric hindrance provided by the bulky tert-butyl group make it highly resistant to chemical modification under a wide range of reaction conditions. This inertness is a critical advantage when monitoring reactions involving organometallics, strong acids or bases, or radical species, ensuring that the solvent does not interfere with the chemistry being studied.
Figure 2: A diagram illustrating the relative chemical reactivity of deuterated aromatic solvents.
Comparative Data: A Head-to-Head Analysis
To provide a clear and objective comparison, the following table summarizes the key physical and NMR properties of tert-butylbenzene-d14, benzene-d6, and toluene-d8.
| Property | tert-Butylbenzene-d14 | Benzene-d6 | Toluene-d8 |
| Molecular Formula | C₁₀D₁₄ | C₆D₆ | C₇D₈ |
| Molecular Weight | 148.39 g/mol | 84.15 g/mol | 100.20 g/mol |
| Melting Point | -58 °C[1] | 6.8 °C | -95 °C |
| Boiling Point | 169 °C[1] | 79.1 °C | 111 °C |
| Density (at 25 °C) | ~0.95 g/mL | 0.950 g/mL | 0.943 g/mL |
| Residual ¹H Peak (Aromatic) | ~7.0-7.4 ppm (estimated) | 7.16 ppm | 6.98, 7.01, 7.09 ppm |
| Residual ¹H Peak (Alkyl) | ~1.3 ppm (estimated) | N/A | 2.09 ppm |
Experimental Protocols: Leveraging the Advantages of Tert-butylbenzene-d14
The unique properties of tert-butylbenzene-d14 make it particularly well-suited for specific experimental setups. Below are detailed protocols for two key applications.
Protocol 1: High-Temperature NMR for Reaction Monitoring
This protocol outlines the use of tert-butylbenzene-d14 for monitoring a high-temperature organic reaction.
Objective: To monitor the progress of a Suzuki coupling reaction at 120 °C.
Materials:
-
Reactants for Suzuki coupling (e.g., aryl halide, boronic acid)
-
Palladium catalyst and ligand
-
Base (e.g., K₂CO₃)
-
Tert-butylbenzene-d14
-
NMR tube suitable for high-temperature use
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
In a clean, dry vial, dissolve the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.01 eq), and ligand (0.02 eq) in tert-butylbenzene-d14 (0.5 mL).
-
Add the base (2.0 eq) to the vial.
-
Transfer the reaction mixture to the high-temperature NMR tube.
-
Acquire an initial ¹H NMR spectrum at room temperature to serve as a baseline (t=0).
-
Insert the NMR tube into the spectrometer and gradually increase the temperature to 120 °C.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) to monitor the disappearance of starting material signals and the appearance of product signals.
-
The high boiling point of tert-butylbenzene-d14 prevents solvent evaporation and pressure buildup in the NMR tube, ensuring a safe and stable experiment over an extended period.
-
The chemical inertness of the solvent ensures that it does not interfere with the catalytic cycle of the Suzuki coupling.
Figure 3: Workflow for high-temperature NMR reaction monitoring using tert-butylbenzene-d14.
Protocol 2: NMR of Air-Sensitive Organometallic Compounds
This protocol demonstrates the use of tert-butylbenzene-d14 for characterizing an air-sensitive organometallic complex.
Objective: To obtain a clean ¹H NMR spectrum of a reactive iron-carbonyl complex.
Materials:
-
Air-sensitive iron-carbonyl complex
-
Tert-butylbenzene-d14 (anhydrous)
-
J. Young NMR tube
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under an inert atmosphere using a Schlenk line, dissolve a small amount of the iron-carbonyl complex in anhydrous tert-butylbenzene-d14.
-
Transfer the solution to a J. Young NMR tube and seal it.
-
The non-polar nature of tert-butylbenzene-d14 provides good solubility for many organometallic compounds.
-
Acquire the ¹H NMR spectrum. The chemical inertness of tert-butylbenzene-d14 is crucial as it will not react with the potentially sensitive organometallic complex, unlike solvents with more reactive sites.
-
The wide liquid range of the solvent also allows for low-temperature experiments to study fluxional processes in the complex if required.
Conclusion: Making the Strategic Choice
While benzene-d6 and toluene-d8 will continue to be valuable tools in the researcher's arsenal, tert-butylbenzene-d14 offers a distinct set of advantages that make it the superior choice for a growing number of challenging applications. Its unparalleled liquid temperature range, exceptional chemical inertness, and favorable solubility profile for non-polar compounds empower scientists to push the boundaries of their research, from monitoring high-temperature reactions to characterizing highly reactive species. By understanding the unique benefits of tert-butylbenzene-d14, researchers can make a more strategic and informed decision in their solvent selection, ultimately leading to higher quality data and more impactful scientific discoveries.
References
-
PubChem. tert-Butylbenzene. National Center for Biotechnology Information. [Link]
Sources
Benchmarking Deuteration: Mass Spectrometry Protocols for tert-Butylbenzene-d14 Verification
Executive Summary
tert-Butylbenzene-d14 (
This guide outlines a self-validating GC-MS (EI) protocol to verify deuteration levels. It compares this method against NMR and provides a mathematical framework for deconvoluting natural isotopic abundance (
Part 1: The Challenge of the "Soft" Molecular Ion
The primary challenge in analyzing tert-butylbenzene via Electron Impact (EI) mass spectrometry is fragmentation. The tert-butyl group is highly labile.
-
Base Peak: Loss of the methyl group (
for d0; for d14). -
Molecular Ion (
): Often only 15–25% relative abundance.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
To accurately calculate enrichment, we must analyze the Molecular Ion Cluster (
Part 2: Methodology Comparison
| Feature | GC-MS (Electron Impact) | ^1H NMR Spectroscopy | High-Res MS (TOF/Orbitrap) |
| Primary Output | Isotopologue Distribution ( | Regioselectivity (Where is the D?) | Exact Mass & Elemental Formula |
| Sensitivity | High (detects <0.1% d13 impurity) | Moderate (limit of detection ~0.5-1%) | Very High |
| Quantification | Best for Total Deuteration % | Best for Chemical Purity | Overkill for simple enrichment |
| Limitation | Fragmentation reduces | Signal overlap; relaxation times | Cost; ESI often fails for non-polar hydrocarbons |
Verdict: Use GC-MS for quantitative enrichment calculation. Use NMR only to validate structural integrity (absence of side products).[1]
Part 3: Deep Dive Protocol (GC-MS)
3.1 Experimental Setup
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).
-
Column: Non-polar capillary column (HP-5ms or DB-5), 30m x 0.25mm.
-
Inlet Temp: 250°C (Ensure complete vaporization but minimize thermal degradation).
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Pro Tip: If
signal is unstable, lower ionization energy to 30–50 eV if hardware permits, or use Chemical Ionization (CI) with Methane to preserve the molecular ion.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
3.2 The Self-Validating Workflow
To ensure trustworthiness, this protocol uses a "Bracketing" strategy.[1]
-
Blank Run: Solvent only (Hexane or DCM) to clear memory effects.
-
Natural Standard (d0): Run non-deuterated tert-butylbenzene.[1]
-
Purpose: Establish the instrument's specific fragmentation ratio and validate the theoretical
distribution algorithm.
-
-
Sample Run (d14): Inject tert-butylbenzene-d14 (~100 ppm concentration).
3.3 Data Processing & Calculation
The raw mass spectrum at
-
d14 (
) -
d13 + one
(Isobaric interference)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
The Deconvolution Logic:
You must subtract the theoretical contribution of naturally occurring isotopes (
Step-by-Step Calculation:
-
Extract Intensities: Record peak areas for
148 (Target), 147 (d13), 146 (d12), etc. -
Calculate Theoretical
: For a C10 molecule, the probability of finding onengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> is approx . -
Correct the
Peak: (Where is the theoretical factor derived from the d0 standard run).
Part 4: Experimental Data Representation
Table 1: Theoretical vs. Observed Mass Shifts
| Species | Formula | Nominal Mass ( | Key Fragment (Loss of Methyl) |
| Standard (d0) | 134 | 119 ( | |
| Target (d14) | 148 | 130 ( | |
| Impurity (d13) | 147 | 129/130 (Mixed) |
Table 2: Synthetic Data Set (Example Calculation)
Scenario: Verifying a batch labeled ">99 atom% D".
| m/z | Assignment | Raw Intensity (Counts) | Natural | Corrected Intensity | Abundance % |
| 149 | d14 ( | 15,400 | N/A | - | - |
| 148 | d14 ( | 140,000 | - | 140,000 | 98.9% |
| 147 | d13 ( | 2,500 | Subtract (d12 | 2,500 | 1.7% |
| 146 | d12 ( | 100 | - | 100 | <0.1% |
Note: In this example, the raw data suggests high purity. The "149" peak is consistent with natural carbon abundance (approx 11% of the 148 peak), confirming the 148 peak is indeed C10.
Part 5: Visualization (Workflow Diagram)
Caption: Decision matrix for selecting ionization energy and processing mass spectral data to verify isotopic enrichment.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of tert-Butylbenzene (d0). National Institute of Standards and Technology.[1][2] Link
-
Sigma-Aldrich. (n.d.).[1] Mass Distribution Calculation for Isotopically Enriched Macromolecules. Technical Guide. Link
-
Scientific Instrument Services. (n.d.).[1] Isotope Distribution Calculator and Mass Spec Plotter. Link
-
BenchChem. (2025).[1][3] A Comparative Guide to Deuterated Solvents for NMR Analysis. Link[1]
-
Almac Group. (n.d.).[1] Case Study: Determination of Isotopic Purity by Accurate Mass LC/MS. Link
Sources
Safety Operating Guide
Safe Management and Disposal of tert-Butylbenzene-d14
Topic: tert-Butylbenzene-d14 Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2]
Executive Summary tert-Butylbenzene-d14 is a high-value deuterated solvent primarily used as an internal standard or solvent in NMR spectroscopy.[1][2] While its isotopic enrichment distinguishes it economically, its disposal profile is dictated by its chemical backbone: an alkyl-substituted aromatic hydrocarbon.[1]
From a safety and regulatory standpoint, it must be treated as a Flammable Liquid (Category 3) and an Aquatic Environmental Toxin .[1] The primary error researchers make is misclassifying it due to its "exotic" deuterated status.[1] It does not require radioactive handling; it requires rigorous organic solvent management under RCRA guidelines (specifically D001 Ignitable ).[1]
This guide delineates the precise workflow for assessing, segregating, and disposing of tert-Butylbenzene-d14, ensuring both safety compliance and cost-efficiency.
Part 1: Physical & Regulatory Profile
Before handling waste, you must understand the material's behavior.[1] tert-Butylbenzene-d14 poses a significant fire risk and is toxic to aquatic life.[1][3]
Table 1: Disposal-Relevant Properties
| Property | Value (Parent Compound) | Implications for Disposal |
| CAS Number | 98-06-6 (Parent); d14 analog varies | Use parent CAS for hazard determination if d14 specific is unlisted. |
| Flash Point | ~34°C (93°F) | High Risk. Classified as D001 (Ignitable Waste).[1][2] |
| Water Solubility | Negligible / Immiscible | Do NOT pour down the drain.[1][2] It will float and create vapor traps.[1] |
| Reactivity | Stable, but reacts with strong oxidizers | Keep away from perchlorates/nitrates in waste streams.[1][2] |
| Halogen Content | None (unless mixed) | Classify as Non-Halogenated to reduce disposal costs.[2] |
| Aquatic Toxicity | Chronic Category 2 | Zero Discharge policy for sink/sewer.[1][2] |
Part 2: Pre-Disposal Assessment (The "Stop & Think" Phase)
As scientists, we must validate that the material is actually waste.[1] Deuterated solvents are expensive.[1]
-
Purity Verification: If the solvent is unused but expired, test a small aliquot via NMR.[1] If the deuterium lock signal is strong and water peaks are low, it may be re-purified or used for non-critical washes.[1]
-
Mixture Analysis: Did you mix it with Chloroform-d (
)?
Part 3: Step-by-Step Disposal Protocols
Scenario A: Bulk Solvent (Expired/Excess Bottles)
Objective: Dispose of pure tert-Butylbenzene-d14 without contaminating other waste streams.
-
Container Selection: Use an amber glass bottle or high-density polyethylene (HDPE) container. Ensure the cap has a PTFE liner to prevent solvent swelling.[1]
-
Labeling: Apply a hazardous waste label immediately.[1]
-
Constituents: Write "tert-Butylbenzene-d14" (do not abbreviate).
-
Hazard Checkboxes: Mark "Flammable" and "Toxic."[1]
-
-
Segregation: Place the container in the Non-Halogenated Organic Solvents satellite accumulation area.
-
Critical: Do not place in the same secondary containment tray as nitric acid or strong oxidizers.[1]
-
Scenario B: NMR Tube Waste (The Common Workflow)
Objective: Safely empty NMR tubes containing tert-Butylbenzene-d14 mixed with analytes.
-
The "Decant" Rule: Never throw full NMR tubes into sharps containers. The solvent will leak, creating a flammable atmosphere in the bin.[1]
-
Rinsing Protocol:
-
Glass Disposal: Place the empty, rinsed NMR tube into the "Laboratory Glass/Sharps" bin.
Part 4: Logic Flow & Decision Matrix
The following diagram illustrates the decision-making process to ensure regulatory compliance (RCRA) and safety.
Part 5: Emergency Procedures (Spill Management)
Even with perfect protocols, accidents happen.[1] Because tert-Butylbenzene is an aromatic hydrocarbon, it behaves like gasoline or toluene during a spill.[1]
Immediate Action Plan:
-
Evacuate & Ventilate: If the spill is >100mL outside a hood, evacuate the lab. The vapor is heavier than air and can travel to ignition sources.[1]
-
PPE Upgrade: Standard nitrile gloves provide splash protection but degrade quickly upon prolonged contact with aromatic hydrocarbons.[1] For spill cleanup, use Silver Shield/4H® laminate gloves or double-glove and change immediately upon contact.[1]
-
Absorb: Use universal spill pads or vermiculite.[1]
-
Do NOT use paper towels as permanent containment; they increase the surface area for evaporation and flammability.[1]
-
-
Disposal of Debris: All spill debris must be sealed in a bag, then placed in a secondary container and labeled as "Hazardous Waste: Debris contaminated with tert-Butylbenzene."[1]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). Retrieved from [Link]
Sources
Personal protective equipment for handling tert-Butylbenzene-d14
Preface: The Dual Mandate of Safety and Integrity
As researchers, we often treat deuterated solvents merely as "expensive versions" of their protonated counterparts. This is a dangerous oversimplification. While the chemical hazards of tert-Butylbenzene-d14 mirror those of standard tert-butylbenzene (CAS 98-06-6), the operational stakes are higher.
Handling this material requires a dual-protection strategy :
-
Personnel Safety: Protection against aromatic hydrocarbon toxicity, flammability, and skin permeation.
-
Data Integrity: Prevention of isotopic dilution (H/D exchange) and moisture contamination that ruins NMR baselines.
This guide synthesizes toxicological data with practical lab logistics to ensure both your safety and the validity of your analytical results.
Part 1: Chemical Hazard Profile
Before selecting PPE, understand the enemy.
| Parameter | Specification | Operational Implication |
| CAS Number | 98-06-6 (Unlabeled) | Reference for SDS/Tox data. |
| Flash Point | ~34°C (93°F) | Flammable. Vapors can travel to ignition sources. Ground all equipment. |
| Vapor Density | 4.6 (Air = 1) | Vapors are heavy and will pool in low areas (sinks, floors). |
| Skin Permeation | Lipophilic Solvent | Rapidly defats skin; carries other dissolved toxins into the bloodstream. |
| GHS Classification | Flammable Liquid (Cat 3), Skin Irritant (Cat 2), Eye Irritant (Cat 2A) | Standard "Splash & Vapor" precautions apply. |
Critical Note: Deuteration does not significantly alter flash point or toxicity. You must treat tert-Butylbenzene-d14 with the same rigor as the bulk solvent, with added precautions for cost and purity control .
Part 2: PPE Selection Matrix
The "one glove fits all" approach is negligent for aromatic hydrocarbons. Permeation through standard nitrile can occur in minutes.
1. Hand Protection (The Critical Barrier)
| Application Scenario | Recommended Material | Breakthrough Time (BT) | Protocol |
| Standard Aliquoting (<5 mL, <5 min) | Double Nitrile (High Grade) | ~10–15 mins | Splash Protection Only. If solvent touches glove, strip and replace immediately. |
| Bulk Transfer / Synthesis (>15 min exposure) | Viton® or Silver Shield™ (Laminate) | >480 mins | Immersion Protection. Mandatory for spill cleanup or large-volume handling. |
| Dexterity-Critical Work (NMR Tube filling) | Double Nitrile | ~10 mins | Outer glove protects inner glove. Change outer glove every 20 mins. |
Scientist-to-Scientist Insight: Do not rely on latex. Aromatic solvents degrade latex rapidly, creating microscopic tears that allow exposure before you feel the "burn" .
2. Respiratory & Body Protection
-
Primary Engineering Control: All work must be performed in a certified Chemical Fume Hood .
-
Respiratory Backup: If hood work is impossible (e.g., instrument maintenance), use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black label).
-
Why? The odor threshold is low, but olfactory fatigue sets in quickly.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).
-
Why? Safety glasses have gaps. Aromatic vapors irritate the eyes, and a splash can cause severe corneal injury .
-
-
Body: 100% Cotton Lab Coat (Synthetic blends can melt into skin during a fire) + Closed-toe shoes.
Part 3: Visualization of Safety Logic
Figure 1: PPE Decision Logic Flowchart
Use this logic gate to determine the necessary level of protection before starting work.
Caption: Decision matrix for selecting PPE based on exposure volume and engineering control availability.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Pre-Work Preparation
-
Verify Atmosphere: Ensure the fume hood is active (face velocity 80–100 fpm).
-
Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.
-
Dry Zone: If using for NMR, flush the workspace with Nitrogen/Argon to prevent atmospheric moisture from compromising the d14 isotope purity .
Phase 2: Active Handling
-
Septum Technique: Never pour tert-Butylbenzene-d14 if possible. Use a glass syringe with a long needle to withdraw through a septum. This minimizes vapor release and moisture ingress.
-
The "Clean Hand/Dirty Hand" Rule:
-
Dirty Hand (Non-dominant): Holds the vial/flask.
-
Clean Hand (Dominant): Operates the syringe/pipette.
-
-
Transfer: Keep the transfer distance (Vial -> NMR Tube) inside the hood and under 6 inches.
Phase 3: Waste & Decontamination
-
Segregation: Do not mix d14 waste with aqueous acids. Dispose of in Non-Halogenated Organic Solvent waste streams.
-
Doffing:
-
Remove outer gloves first and discard as solid hazardous waste.
-
Wash inner gloves with soap/water before removing them.
-
Wash hands immediately with soap and cool water (warm water opens pores).
-
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Strip: Remove contaminated clothing immediately.[1] 2. Flush: Wash skin with soap and water for 15 mins.[2] Do not scrub (abrasion increases absorption). |
| Eye Contact | 1. Irrigate: Use eyewash station for 15 mins. Hold eyelids open. 2. Seek Medical: Ophthalmologist review required for aromatic exposure. |
| Spill (<10 mL) | 1. Evacuate immediate area. 2. Cover with activated carbon or solvent spill pads. DO NOT use paper towels (increases surface area for evaporation/fire). |
| Fire | Use Class B Extinguisher (CO2 or Dry Chemical). Do not use water jet (spreads the burning liquid). |
Part 6: Workflow Diagram
Figure 2: Safe Handling Lifecycle
From storage to disposal, ensuring isotopic integrity and safety.
Caption: Operational lifecycle emphasizing containment and waste segregation.
References
-
Wikipedia. (n.d.). tert-Butylbenzene.[1][2][3][4][5][6] Retrieved from [Link]
-
Cambridge Isotope Laboratories (CIL). (n.d.). Use and Handling of NMR Solvents. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. tert-Butylbenzene, 99% 98-06-6 India [ottokemi.com]
- 6. Gas detectors and respiratory protection equipments C10H14 (tert-butylbenzene), CAS number 98-06-6 [en.gazfinder.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
